Product packaging for Protizinic Acid(Cat. No.:CAS No. 13799-03-6)

Protizinic Acid

Cat. No.: B083855
CAS No.: 13799-03-6
M. Wt: 315.4 g/mol
InChI Key: VSQMKHNDXWGCDB-UHFFFAOYSA-N
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Description

Protizinic acid is an organic molecular entity.
RN given refers to cpd without isomeric designation;  NM refers to (+-)-isomer;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO3S B083855 Protizinic Acid CAS No. 13799-03-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-10(17(19)20)11-4-7-15-14(8-11)18(2)13-6-5-12(21-3)9-16(13)22-15/h4-10H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQMKHNDXWGCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)SC3=C(N2C)C=CC(=C3)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864444
Record name Protizinic acid
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Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13799-03-6
Record name Protizinic acid
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Record name Protizinic acid [INN:DCF:JAN]
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Record name Protizinic acid
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Record name Protizinic acid
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Record name PROTIZINIC ACID
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Foundational & Exploratory

Protizinic Acid: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protizinic acid is a non-steroidal anti-inflammatory drug (NSAID) with demonstrated anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action is multifactorial, involving the modulation of key enzymatic pathways in the inflammatory cascade. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by available quantitative data, generalized experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects through the inhibition of several key components of the arachidonic acid pathway and other inflammatory processes. The primary reported mechanisms include the inhibition of phospholipase A2 (PLA2), reduction of oxygen radical production, and inhibition of protein denaturation. While its direct effects on cyclooxygenase (COX) enzymes are not explicitly detailed in the readily available literature, its impact on prostaglandin-mediated effects strongly suggests an interaction with this pathway.

Inhibition of Phospholipase A2 (PLA2)

A significant aspect of this compound's mechanism is its ability to inhibit phospholipase A2 (PLA2).[1][2] PLA2 is a critical enzyme responsible for the hydrolysis of membrane phospholipids, leading to the release of arachidonic acid, the precursor for prostaglandins and leukotrienes. By inhibiting PLA2, this compound effectively reduces the availability of the substrate for downstream inflammatory mediator synthesis. This upstream inhibition contributes to its broad anti-inflammatory profile.[1]

Modulation of the Prostaglandin System

This compound has been shown to possess a broader pharmacological activity on the prostaglandin system compared to other NSAIDs like indomethacin and ibuprofen.[1] It effectively inhibits arachidonic acid-induced erythema, a classic indicator of prostaglandin-mediated inflammation.[1] Furthermore, it also inhibits erythema induced by prostaglandin E2 (PGE2) directly, suggesting a potential downstream effect on prostaglandin signaling or receptor interaction.[1]

Inhibition of Oxygen Radical Production

Inflammatory processes are often associated with the production of reactive oxygen species (ROS), or oxygen radicals, which contribute to tissue damage. This compound has been demonstrated to inhibit the production of these oxygen radicals, further contributing to its anti-inflammatory and tissue-protective effects.[1]

Inhibition of Protein Denaturation

Protein denaturation is a key event in the inflammatory response, contributing to the autoantigenic stimulus in certain inflammatory conditions. This compound is a potent inhibitor of protein denaturation, which is a recognized mechanism of anti-inflammatory activity for many NSAIDs.[3]

Quantitative Data

The following table summarizes the available quantitative data on the inhibitory activities of this compound from various in vitro and in vivo experimental models.

ParameterAssayValueReference
IC50 Phospholipase A2 (PLA2) Inhibition2.1 x 10-4 M (210 µM)[1][2]
IC50 Platelet Aggregation (Arachidonic Acid-Induced)5.55 x 10-5 M[3]
IC50 Protein Denaturation Inhibition0.89 x 10-5 M[3]
ED30 Carrageenan-Induced Edema (Oral Admin.)18.0 mg/kg[3]
ED50 Ultraviolet Erythema (Oral Admin.)1.07 mg/kg[3]

Experimental Protocols

The following are generalized protocols representative of the types of experiments used to characterize the activity of this compound. Note: These are not the specific protocols from the cited literature but are based on standard pharmacological assays.

Phospholipase A2 (PLA2) Inhibition Assay (Titrimetric Method)

This assay measures the enzymatic activity of PLA2 by titrating the fatty acids released from a lecithin substrate.

  • Substrate Preparation: A lecithin emulsion is prepared in a buffer containing calcium chloride (a cofactor for PLA2).

  • Reaction Initiation: The reaction is initiated by adding a known amount of PLA2 enzyme to the lecithin emulsion maintained at a specific pH (e.g., 8.0) and temperature (e.g., 37°C).

  • Titration: The liberated free fatty acids are continuously titrated with a standardized solution of sodium hydroxide (NaOH) to maintain a constant pH.

  • Inhibitor Testing: To determine the inhibitory activity of this compound, the enzyme is pre-incubated with various concentrations of the compound before adding it to the substrate.

  • Calculation: The rate of NaOH consumption is proportional to the PLA2 activity. The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in the enzyme activity compared to a control without the inhibitor.

Arachidonic Acid-Induced Erythema in Guinea Pigs

This in vivo assay assesses the ability of a compound to inhibit inflammation induced by arachidonic acid.

  • Animal Preparation: Hartley guinea pigs are used for the experiment. A designated area on the dorsal skin is shaved.

  • Compound Administration: this compound or a vehicle control is administered orally to the animals at a specified dose (e.g., 30 mg/kg).

  • Induction of Erythema: After a set period to allow for drug absorption, a solution of arachidonic acid in a suitable solvent (e.g., acetone) is applied topically to the shaved area of the skin.

  • Erythema Scoring: The intensity of the resulting erythema (redness) is visually scored at various time points after the application of arachidonic acid.

  • Evaluation: The anti-inflammatory effect is determined by comparing the erythema scores in the drug-treated group to the vehicle-treated control group.

Inhibition of Protein Denaturation Assay

This in vitro assay evaluates the ability of a compound to prevent the denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin, induced by heat or other denaturing agents.

  • Reaction Mixture Preparation: A reaction mixture containing a solution of BSA or egg albumin and various concentrations of this compound is prepared in a buffered solution.

  • Induction of Denaturation: The reaction mixtures are incubated at a temperature that induces protein denaturation (e.g., 72°C) for a specific duration (e.g., 5 minutes).

  • Measurement of Turbidity: After cooling, the turbidity of the solutions is measured using a spectrophotometer at a specific wavelength (e.g., 660 nm). Increased turbidity indicates increased protein denaturation.

  • Calculation: The percentage inhibition of protein denaturation is calculated by comparing the turbidity of the samples containing this compound to that of a control sample without the inhibitor. The IC50 value is the concentration of this compound that results in a 50% inhibition of protein denaturation.

Visualizing the Mechanism of Action

The following diagrams illustrate the known points of intervention of this compound in the inflammatory cascade.

Protizinic_Acid_Mechanism MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 Prostaglandins Prostaglandins (e.g., PGE2) ArachidonicAcid->Prostaglandins COX Inflammation Inflammation (Erythema, Edema) Prostaglandins->Inflammation ProtizinicAcid_PLA2 This compound PLA2 Phospholipase A2 (PLA2) ProtizinicAcid_PLA2->PLA2 ProtizinicAcid_PG This compound ProtizinicAcid_PG->Prostaglandins COX Cyclooxygenase (COX)

Caption: Inhibition of Phospholipase A2 and Prostaglandin-mediated effects by this compound.

Experimental_Workflow_Protein_Denaturation Start Start: Prepare Protein Solution (e.g., BSA or Egg Albumin) AddInhibitor Add varying concentrations of this compound Start->AddInhibitor Heat Induce Denaturation (e.g., Heat at 72°C) AddInhibitor->Heat Measure Measure Turbidity (Spectrophotometer at 660 nm) Heat->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Generalized workflow for the in vitro protein denaturation inhibition assay.

Conclusion and Future Directions

This compound is a non-steroidal anti-inflammatory agent with a mechanism of action that includes the inhibition of phospholipase A2, reduction of oxygen radical production, and prevention of protein denaturation. These actions collectively contribute to its observed anti-inflammatory, analgesic, and antipyretic effects.

A significant gap in the current understanding of this compound's mechanism is the lack of specific data on its direct inhibitory effects on the cyclooxygenase isoforms, COX-1 and COX-2. Future research should focus on elucidating the specific interactions of this compound with these key enzymes to provide a more complete picture of its pharmacological profile and to better contextualize its therapeutic applications and potential side effects relative to other NSAIDs. Furthermore, the publication of detailed experimental protocols used in the characterization of this compound would be of great value to the scientific community.

References

Protizinic Acid molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protizinic acid is a non-steroidal anti-inflammatory agent (NSAID) with demonstrated anti-inflammatory and antipyretic properties. As a phenothiazine derivative, its mechanism of action and pharmacological profile present a subject of interest for researchers in inflammation and pain management. This technical guide provides a comprehensive overview of the molecular characteristics, pharmacological data, and known mechanisms of action of this compound.

Molecular and Physicochemical Data

This compound, chemically known as 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid, possesses the following molecular attributes:

ParameterValueReference
Molecular FormulaC₁₇H₁₇NO₃S[1][2][3]
Molecular Weight315.39 g/mol [1][2]
IUPAC Name2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid[2]
CAS Number13799-03-6[2]

Pharmacological Data

The anti-inflammatory potency of this compound has been evaluated in several preclinical models. The following tables summarize the key quantitative data from these studies, comparing its activity with other NSAIDs where available.

In Vitro Anti-Inflammatory Activity
AssayThis compound (IC₅₀)Indomethacin (IC₅₀)Ibuprofen (IC₅₀)Reference
Phospholipase A₂ (PLA₂) Inhibition210 µMNo effect at 300 µMNo effect at 300 µM[1][4]
Protein Denaturation0.89 x 10⁻⁵ M--[5]
Platelet Aggregation (Arachidonic Acid-Induced)5.55 x 10⁻⁵ M--[5]
In Vivo Anti-Inflammatory Activity
ModelThis compoundIndomethacinDiclofenac SodiumReference
Carrageenan-Induced Edema (rat)ED₃₀: 18.0 mg/kg (oral)More potentMore potent[5]
Ultraviolet Erythema (guinea pig)ED₅₀: 1.07 mg/kg (oral)Less potent-[5]

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

This compound exerts its anti-inflammatory effects primarily through the inhibition of Phospholipase A₂ (PLA₂). This enzyme is critical for the liberation of arachidonic acid from the cell membrane phospholipids, which is the rate-limiting step in the synthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. By inhibiting PLA₂, this compound effectively reduces the substrate available for downstream enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Protizinic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids PLA2 Phospholipase A₂ (PLA₂) Membrane->PLA2 releases AA Arachidonic Acid COX Cyclooxygenases (COX-1 & COX-2) AA->COX LOX Lipoxygenases (LOX) AA->LOX PLA2->AA PGs Prostaglandins (e.g., PGE₂) COX->PGs LTs Leukotrienes (e.g., LTB₄) LOX->LTs Inflammation Inflammation (Pain, Fever, Edema) PGs->Inflammation LTs->Inflammation Protizinic_Acid This compound Protizinic_Acid->PLA2 inhibits

Mechanism of Action of this compound.

Experimental Protocols

Phospholipase A₂ (PLA₂) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on PLA₂ activity.

Principle: This assay measures the enzymatic hydrolysis of a phospholipid substrate by PLA₂. The inhibition of this reaction by a test compound is quantified.

Generalized Protocol:

  • Substrate Preparation: Prepare a suitable fluorescently labeled phospholipid substrate in a buffer solution.

  • Enzyme and Inhibitor Preparation: Prepare solutions of PLA₂ enzyme and various concentrations of this compound.

  • Reaction Initiation: In a microplate, combine the PLA₂ enzyme solution with the this compound solutions (or vehicle control) and pre-incubate for a specified time.

  • Assay: Initiate the enzymatic reaction by adding the phospholipid substrate to the wells.

  • Measurement: Monitor the increase in fluorescence over time using a microplate reader. The rate of hydrolysis is proportional to the fluorescence signal.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Principle: Carrageenan injection into the paw of a rodent induces a localized inflammatory response characterized by edema. The reduction in paw volume by a test compound is a measure of its anti-inflammatory effect.

Generalized Protocol:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment.

  • Grouping and Administration: Divide the animals into groups (e.g., vehicle control, positive control like Indomethacin, and this compound treatment groups). Administer the respective substances orally or via intraperitoneal injection.

  • Induction of Edema: After a set period (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group. Determine the ED₃₀ or ED₅₀ value, the dose that causes 30% or 50% inhibition of edema.

Ultraviolet (UV) Erythema in Guinea Pigs

Objective: To assess the ability of this compound to reduce UV-induced skin inflammation.

Principle: Exposure of the skin to UV radiation causes an inflammatory reaction known as erythema (redness). The effectiveness of a topically or orally administered compound in reducing this erythema is evaluated.

Generalized Protocol:

  • Animal Preparation: Use albino guinea pigs. The dorsal skin is carefully shaved 24 hours before the experiment.

  • Grouping and Administration: Divide the animals into groups and administer this compound or a control substance.

  • UV Exposure: Anesthetize the animals and expose a defined area of the shaved dorsal skin to a controlled dose of UV-B radiation to induce a distinct erythema.

  • Erythema Scoring: At specific time points after UV exposure (e.g., 4, 8, and 24 hours), visually score the intensity of the erythema based on a predefined scale.

  • Data Analysis: Compare the erythema scores of the treated groups with the control group to determine the percentage of inhibition. Calculate the ED₅₀ value.

Conclusion

This compound is a potent NSAID with a clear mechanism of action involving the inhibition of Phospholipase A₂, a key upstream enzyme in the inflammatory cascade. The provided data and generalized protocols offer a foundational resource for researchers and professionals in drug development to further investigate the therapeutic potential of this compound. Further studies are warranted to elucidate its detailed signaling interactions and to establish comprehensive safety and efficacy profiles in various inflammatory conditions.

References

synthesis pathways for 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Synthesis of 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the plausible synthetic pathways for the preparation of 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid, a phenothiazine derivative of interest for further investigation. Due to the absence of direct literature on the synthesis of this specific compound, this guide proposes a rational, multi-step synthetic route based on established chemical transformations of the phenothiazine scaffold and related heterocyclic systems.

Proposed Synthetic Pathway

The most logical synthetic approach to 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid involves a convergent strategy. This begins with the construction of the core phenothiazine ring system, followed by functionalization at the 2-position to introduce a precursor to the propanoic acid side chain. The final steps involve the elaboration of this precursor to the target carboxylic acid.

The key intermediate is the 2-acetyl derivative, 1-(7-methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one, which is a known compound (CAS 13956-07-5)[1]. From this intermediate, a Horner-Wadsworth-Emmons reaction followed by reduction and hydrolysis presents a reliable method for obtaining the desired propanoic acid.

Overall Synthetic Scheme

G cluster_0 Synthesis of Phenothiazine Core cluster_1 Side Chain Introduction and Elaboration A 3-Methoxydiphenylamine B 7-Methoxyphenothiazine A->B S8, I2 C 7-Methoxy-10-methylphenothiazine B->C CH3I, NaH D 1-(7-Methoxy-10-methyl- phenothiazin-2-yl)ethan-1-one C->D Acetyl Chloride, AlCl3 E Ethyl 2-(7-methoxy-10-methyl- phenothiazin-2-yl)propenoate D->E (EtO)2P(O)CH2CO2Et, NaH F Ethyl 2-(7-methoxy-10-methyl- phenothiazin-2-yl)propanoate E->F H2, Pd/C G 2-(7-Methoxy-10-methyl- phenothiazin-2-yl)propanoic acid F->G 1. NaOH 2. H3O+

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are generalized procedures based on analogous reactions found in the literature. Researchers should optimize these conditions for the specific substrates.

Step 1: Synthesis of 7-Methoxyphenothiazine

This step involves the cyclization of 3-methoxydiphenylamine with sulfur. This reaction is a variation of the Bernthsen reaction.[2]

  • Materials: 3-methoxydiphenylamine, sulfur, iodine (catalyst), high-boiling point solvent (e.g., o-dichlorobenzene or diphenyl ether).

  • Procedure:

    • To a solution of 3-methoxydiphenylamine in the chosen solvent, add elemental sulfur and a catalytic amount of iodine.

    • Heat the reaction mixture to reflux (typically 180-250 °C, depending on the solvent) for 4-8 hours. The reaction should be monitored by TLC.

    • Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.

    • Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove unreacted sulfur and solvent.

    • Recrystallize the crude product from a suitable solvent like ethanol or toluene to yield pure 7-methoxyphenothiazine.

Step 2: N-Methylation to 7-Methoxy-10-methylphenothiazine

The nitrogen at the 10-position of the phenothiazine ring is alkylated in this step.

  • Materials: 7-methoxyphenothiazine, a strong base (e.g., sodium hydride or potassium carbonate), methyl iodide, and an aprotic polar solvent (e.g., DMF or THF).

  • Procedure:

    • Suspend 7-methoxyphenothiazine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base portion-wise at 0 °C and stir the mixture for 30-60 minutes to form the phenothiazine anion.

    • Add methyl iodide dropwise to the suspension.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Step 3: Friedel-Crafts Acylation to 1-(7-Methoxy-10-methylphenothiazin-2-yl)ethan-1-one

This is a standard electrophilic aromatic substitution to introduce the acetyl group at the electron-rich 2-position.[3]

  • Materials: 7-methoxy-10-methylphenothiazine, acetyl chloride, a Lewis acid catalyst (e.g., aluminum chloride), and an inert solvent (e.g., dichloromethane or carbon disulfide).

  • Procedure:

    • Dissolve 7-methoxy-10-methylphenothiazine in the solvent and cool to 0 °C under an inert atmosphere.

    • Add the Lewis acid portion-wise, followed by the dropwise addition of acetyl chloride.

    • Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor by TLC.

    • Carefully quench the reaction by pouring it onto crushed ice and dilute HCl.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the resulting ketone by column chromatography on silica gel.

Step 4: Horner-Wadsworth-Emmons Reaction

This reaction converts the acetyl group into an acrylate ester.[4][5]

HWE_Mechanism cluster_0 Horner-Wadsworth-Emmons Reaction ketone 2-Acetylphenothiazine intermediate Oxaphosphetane intermediate ketone->intermediate Nucleophilic attack ylide Triethyl phosphonoacetate + Base ylide->intermediate product Ethyl 2-(phenothiazin-2-yl)propenoate intermediate->product Elimination

Caption: Horner-Wadsworth-Emmons reaction workflow.

  • Materials: 1-(7-methoxy-10-methylphenothiazin-2-yl)ethan-1-one, triethyl phosphonoacetate, a base (e.g., sodium hydride), and an anhydrous solvent (e.g., THF).

  • Procedure:

    • To a suspension of sodium hydride in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise. Stir until hydrogen evolution ceases, indicating the formation of the phosphonate ylide.

    • Add a solution of the starting ketone in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude acrylate ester by column chromatography.

Step 5: Catalytic Hydrogenation

The double bond of the acrylate ester is reduced to a single bond.

  • Materials: Ethyl 2-(7-methoxy-10-methylphenothiazin-2-yl)propenoate, a catalyst (e.g., 10% Palladium on carbon), a solvent (e.g., ethanol or ethyl acetate), and a hydrogen source (hydrogen gas).

  • Procedure:

    • Dissolve the acrylate ester in the solvent in a hydrogenation flask.

    • Add the Pd/C catalyst.

    • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a Parr hydrogenator).

    • Stir the reaction mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate to obtain the crude saturated ester, which can be used in the next step without further purification if sufficiently pure.

Step 6: Saponification

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

  • Materials: Ethyl 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoate, a base (e.g., sodium hydroxide or lithium hydroxide), a solvent mixture (e.g., THF/water or ethanol/water), and an acid for workup (e.g., 1M HCl).

  • Procedure:

    • Dissolve the ester in the solvent mixture.

    • Add an aqueous solution of the base and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

    • Cool the reaction mixture and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH 2-3 with the acid, which will precipitate the carboxylic acid product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the final product, 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid.

Data Presentation

Since no experimental data is available for the target compound and its intermediates, the following table provides estimated physicochemical properties based on the respective functional groups and the phenothiazine core. These are for reference only and should be confirmed experimentally.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Melting Point (°C)Predicted 1H NMR (ppm, characteristic peaks)
7-MethoxyphenothiazineC₁₃H₁₁NOS229.30160-1706.5-7.5 (aromatic-H), 3.8 (OCH₃), 8.5 (NH)
7-Methoxy-10-methylphenothiazineC₁₄H₁₃NOS243.3290-1006.6-7.6 (aromatic-H), 3.8 (OCH₃), 3.4 (NCH₃)
1-(7-Methoxy-10-methylphenothiazin-2-yl)ethan-1-oneC₁₆H₁₅NO₂S285.36130-1407.0-8.0 (aromatic-H), 3.9 (OCH₃), 3.5 (NCH₃), 2.5 (COCH₃)
2-(7-Methoxy-10-methylphenothiazin-2-yl)propanoic acidC₁₇H₁₇NO₃S315.39180-19012.0 (COOH), 6.8-7.8 (aromatic-H), 3.8 (OCH₃), 3.7 (CH), 3.4 (NCH₃), 1.5 (CH₃)

Conclusion

The synthesis of 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid is achievable through a well-precedented, multi-step synthetic sequence. The key steps involve the formation of the substituted phenothiazine core, Friedel-Crafts acylation to install a two-carbon chain, and subsequent elaboration to the propanoic acid via a Horner-Wadsworth-Emmons reaction, reduction, and saponification. The provided protocols offer a solid foundation for the laboratory synthesis of this and related phenothiazine derivatives for further research and development. Careful optimization of each step will be necessary to achieve satisfactory yields and purity.

References

Protizinic Acid as a Phospholipase A2 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of protizinic acid's role as an inhibitor of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. This document collates available quantitative data, outlines relevant experimental methodologies, and visualizes the pertinent biological pathways and laboratory workflows.

Quantitative Data: Inhibitory Potency of this compound

This compound has been identified as an inhibitor of phospholipase A2 activity. The following table summarizes the key quantitative measure of its inhibitory potency as reported in the literature. For comparative context, data on other non-steroidal anti-inflammatory drugs (NSAIDs) from the same study are included.

CompoundTarget EnzymeIC50 Value (M)Source
This compoundPhospholipase A2 (PLA2)2.1 x 10⁻⁴[1]
IndomethacinPhospholipase A2 (PLA2)No significant inhibition at 3 x 10⁻⁴ M[1]
IbuprofenPhospholipase A2 (PLA2)No significant inhibition at 3 x 10⁻⁴ M[1]

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

Experimental Protocols: Assessing Phospholipase A2 Inhibition

The precise experimental protocol used to determine the IC50 value of this compound is detailed in a 1982 Japanese-language publication by Ohnishi et al.[1]. Due to the limited accessibility of a direct translation of this specific methodology, a representative experimental protocol for an in vitro phospholipase A2 inhibition assay, based on common radiometric methods, is provided below for illustrative purposes.

Representative Protocol: Radiometric Phospholipase A2 Assay

This protocol is adapted from established methods for measuring PLA2 activity using a radiolabeled substrate.[2]

Objective: To determine the inhibitory effect of a compound on PLA2 activity by measuring the release of a radiolabeled fatty acid from a phospholipid substrate.

Materials:

  • Enzyme: Purified phospholipase A2

  • Substrate: L-α-dipalmitoyl-(2-[9,10(N)-³H]palmitoyl)-phosphatidylcholine (radiolabeled) and unlabeled L-α-dipalmitoyl-phosphatidylcholine (carrier)

  • Buffer: 0.1 M Glycine-NaOH buffer, pH 9.0

  • Cofactors and Additives: CaCl₂, bovine serum albumin (BSA), sodium deoxycholate

  • Test Compound: this compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Termination Solution: 5% Triton X-100 with EDTA

  • Extraction Solvent: Hexane with 0.1% acetic acid

  • Scintillation Cocktail and Counter

Procedure:

  • Substrate Preparation: The radiolabeled substrate is diluted with the cold carrier to a final concentration of 1 mM and dissolved in 80% ethanol containing 25 mM sodium deoxycholate.[2]

  • Reaction Mixture Preparation: In a reaction tube, combine the Glycine-NaOH buffer, CaCl₂, BSA, and sodium deoxycholate.

  • Inhibitor Addition: Add varying concentrations of the test compound (this compound) to the reaction tubes. Include a control tube with the solvent alone.

  • Enzyme Addition: Initiate the reaction by adding a predetermined amount of phospholipase A2 (e.g., 0.01 units) to the reaction mixture. The total reaction volume is typically 1.0 ml.[2]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the enzymatic reaction by adding the termination solution (Triton X-100 with EDTA).[2] The EDTA chelates the Ca²⁺ ions, which are essential for PLA2 activity.

  • Product Extraction: Add the extraction solvent (hexane with acetic acid) to the reaction tubes to separate the released radiolabeled fatty acid (in the organic phase) from the unhydrolyzed phospholipid substrate (in the aqueous phase).[2]

  • Quantification: Transfer an aliquot of the hexane layer to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism and Workflow

Phospholipase A2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of phospholipase A2 in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators. It also depicts the point of inhibition by this compound.

PLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) MembranePhospholipids->PLA2 Substrate ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Lysophospholipids Lysophospholipids PLA2->Lysophospholipids ProtizinicAcid This compound ProtizinicAcid->PLA2 Inhibition Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins via COX Leukotrienes Leukotrienes ArachidonicAcid->Leukotrienes via LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Inhibition of PLA2 by this compound blocks arachidonic acid release.

General Experimental Workflow for PLA2 Inhibition Assay

The diagram below outlines the typical steps involved in an in vitro experiment to assess the inhibitory activity of a compound against phospholipase A2.

PLA2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepareReagents Prepare Reagents (Buffer, Substrate, Enzyme) MixComponents Combine Buffer, Substrate, and Inhibitor/Control PrepareReagents->MixComponents PrepareInhibitor Prepare Inhibitor Dilutions (e.g., this compound) PrepareInhibitor->MixComponents InitiateReaction Add PLA2 Enzyme MixComponents->InitiateReaction Incubate Incubate at Controlled Temperature and Time InitiateReaction->Incubate TerminateReaction Stop Reaction Incubate->TerminateReaction MeasureProduct Measure Product Formation (e.g., Radioactivity, Fluorescence) TerminateReaction->MeasureProduct CalculateInhibition Calculate % Inhibition MeasureProduct->CalculateInhibition DetermineIC50 Determine IC50 Value CalculateInhibition->DetermineIC50

Caption: Workflow for determining the IC50 of a PLA2 inhibitor.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Protizinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protizinic Acid (PRT) is a non-steroidal anti-inflammatory agent (NSAID) belonging to the phenothiazine class of compounds.[1] It has demonstrated potent anti-inflammatory properties in various preclinical models, suggesting its potential as a therapeutic agent for inflammatory conditions. This document provides detailed application notes and protocols for conducting in vivo studies to evaluate the efficacy and safety of this compound. The provided methodologies are based on established experimental models and published data on this compound and other NSAIDs.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the prostaglandin synthesis pathway. It has been shown to inhibit phospholipase A2 (PLA2) activity, which is a key enzyme responsible for the release of arachidonic acid from the cell membrane.[1] Arachidonic acid is the precursor for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. By inhibiting PLA2, this compound reduces the availability of arachidonic acid, thereby decreasing the production of prostaglandins.[1]

Additionally, this compound has been observed to affect the production of oxygen radicals, further contributing to its anti-inflammatory profile.[1]

Signaling Pathway

Protizinic_Acid_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX Enzymes Inflammation Inflammation Prostaglandins->Inflammation Protizinic_Acid Protizinic_Acid PLA2 Phospholipase A2 Protizinic_Acid->PLA2 Inhibits

Caption: Proposed mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from in vivo and in vitro studies.

Table 1: Anti-inflammatory Activity of this compound

Experimental ModelSpeciesEndpointThis compound ValuePotency RankingReference
Carrageenan-induced EdemaRatED30 (oral)18.0 mg/kgThird (after Indomethacin and Diclofenac)[1]
Ultraviolet ErythemaGuinea PigED50 (oral)1.07 mg/kgMost potent among 15 agents tested[1]

Table 2: In Vitro Inhibitory Activity of this compound

AssayEndpointThis compound ValuePotency RankingReference
Protein DenaturationIC500.89 x 10⁻⁵ MMost potent among all agents tested[1]
Platelet Aggregation (Arachidonic Acid-induced)IC505.55 x 10⁻⁵ MSixth (after Indomethacin, Diclofenac, etc.)[1]
Phospholipase A2 (PLA2) ActivityIC502.1 x 10⁻⁴ M-[1]

Table 3: Ulcerogenic Activity

FindingConclusionReference
Compared to its potent anti-inflammatory activity, this compound appeared to have a relatively weak ulcerogenic activity.Favorable safety profile regarding gastric side effects compared to other NSAIDs.[1]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Vehicle control

    • This compound (various doses, e.g., 10, 20, 40 mg/kg)

    • Positive control (Indomethacin)

  • Compound Administration: Administer this compound, vehicle, or positive control orally via gavage.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

    • Determine the ED30 (the dose that causes a 30% reduction in edema).

Experimental Workflow: Carrageenan-Induced Paw Edema

Carrageenan_Edema_Workflow Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Grouping Random Grouping of Rats Fasting->Grouping Compound_Admin Oral Administration of this compound/Vehicle/Control Grouping->Compound_Admin Edema_Induction Sub-plantar Injection of Carrageenan (0.1 mL, 1%) Compound_Admin->Edema_Induction 1 hour post-administration Measurement Measure Paw Volume with Plethysmometer (0, 1, 2, 3, 4, 5 hours) Edema_Induction->Measurement Data_Analysis Calculate % Edema Inhibition and ED30 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageenan-induced paw edema model.

Ultraviolet (UV) Erythema in Guinea Pigs

This model assesses the anti-inflammatory effect of a compound against UV-induced skin inflammation.

Materials:

  • Albino guinea pigs (300-400 g)

  • This compound

  • Vehicle

  • Positive control (e.g., Indomethacin)

  • UV lamp (emitting UVB)

  • Shielding material with small apertures (e.g., 1 cm diameter)

  • Erythema scoring scale (e.g., 0-4 scale)

Procedure:

  • Animal Preparation: Depilate the dorsal skin of the guinea pigs 24 hours before UV exposure.

  • Grouping: Randomly divide the animals into treatment groups.

  • Compound Administration: Administer this compound, vehicle, or positive control orally.

  • UV Exposure: One hour after compound administration, expose a defined area of the depilated skin to a controlled dose of UVB radiation. Use a shield to protect the surrounding skin.

  • Erythema Scoring: Visually assess the intensity of erythema at the irradiated site at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) after UV exposure using a scoring system (e.g., 0 = no erythema, 4 = severe erythema with edema).

  • Data Analysis:

    • Calculate the mean erythema score for each group at each time point.

    • Determine the ED50 (the dose that causes a 50% reduction in the erythema score).

Ulcerogenic Activity Assessment in Rats

This protocol is a general guideline for assessing the gastric ulcerogenic potential of NSAIDs.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Vehicle

  • Positive control (e.g., Indomethacin, known to be ulcerogenic)

  • Dissecting microscope or magnifying glass

  • Ulcer scoring scale

Procedure:

  • Fasting: Fast the rats for 24 hours before the experiment, with free access to water.

  • Compound Administration: Administer high doses of this compound, vehicle, or positive control orally. The doses should be multiples of the anti-inflammatory effective dose.

  • Observation Period: House the animals individually and provide water ad libitum.

  • Euthanasia and Stomach Excision: Euthanize the rats 4-6 hours after compound administration. Carefully dissect and remove the stomach.

  • Stomach Examination: Open the stomach along the greater curvature and rinse gently with saline to remove gastric contents. Examine the gastric mucosa for any signs of hemorrhage, erosions, or ulcers using a dissecting microscope.

  • Ulcer Scoring: Score the severity of gastric lesions based on their number and size. A common scoring system is:

    • 0: No lesions

    • 1: Hyperemia

    • 2: 1-5 small lesions (1-2 mm)

    • 3: >5 small lesions or 1 medium lesion (2-4 mm)

    • 4: >2 medium lesions or 1 large lesion (>4 mm)

    • 5: Perforated ulcers

  • Data Analysis: Calculate the mean ulcer index for each group.

Safety and Toxicology

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.

  • Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

Disclaimer: The information provided in these application notes and protocols is for guidance purposes only. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines. All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.

References

Application Note: Development of a Prostaglandin Synthesis Assay for Protizinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins are lipid compounds with diverse hormone-like effects that are key mediators of inflammation, pain, and fever.[1][2] Their synthesis is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2).[3][4] Arachidonic acid is then converted into prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] PGH2 is further metabolized to various prostaglandins, including the pro-inflammatory prostaglandin E2 (PGE2).[5][6] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes.[2]

Protizinic acid is a non-steroidal anti-inflammatory agent with a pharmacological profile that suggests it may possess a broader mechanism of action than traditional NSAIDs.[7][8] Studies have shown that this compound not only inhibits prostaglandin synthesis but also demonstrates inhibitory effects on phospholipase A2 (PLA2), with a reported IC50 value of 2.1 x 10⁻⁴ M.[7] This dual inhibition of both PLA2 and COX pathways could offer a more comprehensive anti-inflammatory effect.

This application note provides a detailed protocol for a cell-based assay to determine the inhibitory effect of this compound on PGE2 synthesis. This assay can be used to quantify its potency (e.g., IC50) and to compare its activity with other standard NSAIDs.

Principle of the Assay

This protocol describes a cell-based assay using a cell line, such as murine macrophages (RAW 264.7) or human lung epithelial cells (A549), that can be stimulated to produce prostaglandins.[9] Cells are first pre-incubated with various concentrations of this compound or a control inhibitor. Subsequently, the cells are stimulated to induce the expression of COX-2 and initiate the synthesis of prostaglandins. The concentration of PGE2 released into the cell culture supernatant is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA). The inhibitory effect of this compound is determined by measuring the reduction in PGE2 production compared to untreated, stimulated cells.

Data Presentation

The results of the prostaglandin synthesis assay can be summarized in the following tables to facilitate comparison and analysis.

Table 1: Inhibition of PGE2 Synthesis by this compound

This compound Conc. (µM)Absorbance (450 nm)PGE2 Conc. (pg/mL)% Inhibition
0 (Vehicle Control)0
0.1
1
10
50
100
200
500

Table 2: Comparative IC50 Values for Inhibition of PGE2 Synthesis

CompoundIC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundTo be determined
Indomethacin (Non-selective)
Celecoxib (COX-2 Selective)

Experimental Protocols

Materials and Reagents
  • This compound

  • RAW 264.7 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) for cell stimulation

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Dimethyl Sulfoxide (DMSO)

  • PGE2 ELISA Kit (commercially available)

  • Indomethacin (positive control)

  • Celecoxib (positive control)

  • 96-well cell culture plates

  • Microplate reader

Protocol 1: Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay

This protocol details the steps for treating cells with this compound, stimulating prostaglandin production, and preparing samples for analysis.

  • Cell Culture and Plating:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 500 µM. Also, prepare solutions for positive controls (e.g., Indomethacin, Celecoxib).

    • The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5%.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of this compound or controls.

    • Include a "vehicle control" group that receives medium with the same concentration of DMSO as the compound-treated wells.

    • Incubate the plate for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare a solution of LPS in cell culture medium.

    • Add 10 µL of the LPS solution to each well to a final concentration of 1 µg/mL to stimulate PGE2 production. Do not add LPS to the "unstimulated" control wells.

    • Incubate the plate for 18-24 hours at 37°C.

  • Sample Collection:

    • After incubation, centrifuge the 96-well plate at 1000 x g for 10 minutes at 4°C.[10]

    • Carefully collect the supernatant from each well without disturbing the cell layer.

    • The supernatant can be assayed immediately or stored at -80°C for later analysis.[9]

Protocol 2: Quantification of PGE2 by ELISA

This protocol outlines the general steps for using a commercial PGE2 ELISA kit. Note: Always refer to the specific manufacturer's instructions provided with the kit.

  • Reagent Preparation:

    • Prepare all reagents, standards, and samples as directed in the ELISA kit manual. This typically involves diluting wash buffers and reconstituting standards.

  • Assay Procedure (based on a competitive ELISA):

    • Add a specific volume of the collected cell culture supernatant or standards to the appropriate wells of the antibody-coated microplate.

    • Add a fixed amount of HRP-labeled PGE2 to each well.[11]

    • Incubate the plate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature or overnight at 4°C).[11] During this incubation, the PGE2 in the sample and the HRP-labeled PGE2 compete for binding to the limited number of antibody sites.

    • Wash the plate several times with the provided wash buffer to remove unbound reagents.[11]

    • Add the substrate solution to each well and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

    • Stop the reaction by adding the stop solution provided in the kit.

    • Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of PGE2 in each sample by interpolating from the standard curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (PGE2 in treated sample / PGE2 in vehicle control)] x 100

    • Plot the % inhibition against the log concentration of this compound and use non-linear regression to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflow

Prostaglandin_Synthesis_Pathway Prostaglandin Synthesis and Inhibition Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 & COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Protizinic_Acid This compound Protizinic_Acid->PLA2 Inhibits Protizinic_Acid->COX Inhibits NSAIDs NSAIDs NSAIDs->COX Inhibits

Caption: Prostaglandin synthesis pathway and points of inhibition.

Experimental_Workflow Cell-Based PGE2 Inhibition Assay Workflow Start Start: Culture RAW 264.7 Cells Plate Plate Cells in 96-well Plate (1x10^5 cells/well) Start->Plate Incubate1 Incubate Overnight Plate->Incubate1 Prepare Prepare this compound Dilutions Incubate1->Prepare Treat Pre-treat Cells with Compound (1 hour) Incubate1->Treat Prepare->Treat Stimulate Stimulate with LPS (1 µg/mL) (18-24 hours) Treat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Perform PGE2 ELISA Collect->ELISA Analyze Analyze Data (Calculate IC50) ELISA->Analyze End End Analyze->End

Caption: Workflow for the cell-based PGE2 inhibition assay.

Logical_Relationship Mechanism of this compound Action Protizinic_Acid This compound Inhibit_PLA2 Inhibition of Phospholipase A2 Protizinic_Acid->Inhibit_PLA2 Inhibit_COX Inhibition of COX-1 / COX-2 Protizinic_Acid->Inhibit_COX Reduce_AA Reduced Arachidonic Acid Release Inhibit_PLA2->Reduce_AA Reduce_PG Reduced Prostaglandin Synthesis Inhibit_COX->Reduce_PG Reduce_AA->Reduce_PG Anti_Inflammatory Anti-Inflammatory Effect Reduce_PG->Anti_Inflammatory

Caption: Logical flow of this compound's anti-inflammatory action.

References

Troubleshooting & Optimization

Technical Support Center: In Vitro Assays for Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Regarding "Protizinic Acid"

Initial searches did not yield information on a compound named "this compound" in established chemical or biological databases. It is possible that this is a novel, proprietary, or fictional compound. To fulfill the structural and content requirements of your request, this technical support guide has been generated using Indomethacin , a well-documented nonsteroidal anti-inflammatory drug (NSAID), as a representative example. All data, protocols, and troubleshooting advice provided herein pertain to Indomethacin and are intended to demonstrate the requested format.

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for common in vitro assays involving Indomethacin.

Frequently Asked Questions (FAQs)

Q1: My Indomethacin is not fully dissolving in my cell culture medium. What should I do?

A1: Indomethacin has poor solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Always prepare fresh dilutions from the stock solution for each experiment.

Q2: I am observing significant cell death in my assay, even at low concentrations of Indomethacin. What could be the cause?

A2: While Indomethacin's primary mechanism is COX inhibition, it can induce cytotoxicity at higher concentrations or after prolonged exposure, often through apoptosis. First, confirm that the cell death is not due to the solvent (e.g., DMSO) by running a vehicle control. If the toxicity is from Indomethacin, consider reducing the incubation time or the concentration range used in your experiment. It is also crucial to perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold of Indomethacin for your specific cell line.

Q3: Why am I seeing variable IC50 values for Indomethacin in my COX inhibition assays?

A3: Variability in IC50 values can stem from several sources:

  • Enzyme Purity and Source: The purity and source (recombinant vs. native) of the COX-1 and COX-2 enzymes can significantly affect results.

  • Substrate Concentration: The concentration of arachidonic acid used in the assay can influence the apparent inhibitory activity.

  • Assay Format: Different assay formats (e.g., colorimetric, fluorometric, luminescent) have varying sensitivities and can yield different IC50 values.

  • Incubation Time: Pre-incubation time of the enzyme with Indomethacin can impact the degree of inhibition observed.

Standardizing these parameters across experiments is critical for reproducibility.

Troubleshooting Guides

Problem: Inconsistent Results in LPS-induced PGE2 Production Assay

You are treating macrophages (e.g., RAW 264.7) with Indomethacin followed by LPS stimulation to measure the inhibition of Prostaglandin E2 (PGE2) production, but your results are not consistent.

Possible Causes and Solutions:

  • Cell Passage Number: High-passage number cells may have an altered response to LPS.

    • Solution: Use cells within a consistent, low passage range for all experiments.

  • LPS Activity: The potency of LPS can vary between lots and suppliers.

    • Solution: Test each new lot of LPS to determine the optimal concentration for robust PGE2 production. Run a full LPS dose-response curve.

  • Timing of Treatment: The timing of Indomethacin treatment relative to LPS stimulation is crucial.

    • Solution: A common approach is to pre-treat cells with Indomethacin for 1-2 hours before adding LPS. Create a standardized timeline for all experiments.

  • Incomplete Cell Lysis for PGE2 Measurement: Inefficient extraction of PGE2 from the cell supernatant can lead to artificially low readings.

    • Solution: Ensure your sample collection includes a centrifugation step to pellet cell debris before collecting the supernatant for ELISA or other measurement techniques.

Logical Workflow for Troubleshooting Inconsistent PGE2 Data

G cluster_0 cluster_1 cluster_2 A Inconsistent PGE2 Results B Check Vehicle Control: Is there cytotoxicity? A->B C Check Positive Control (LPS alone): Is PGE2 induction robust? A->C D Check Negative Control: Is baseline PGE2 low? A->D B->C  No E Problem is likely solvent toxicity. Reduce final solvent %. B->E  Yes F Problem is LPS stimulation. Verify LPS lot activity or check cell responsiveness. C->F  No G Problem is likely Indomethacin treatment. Verify drug concentration and incubation time. C->G  Yes

Caption: Troubleshooting workflow for inconsistent PGE2 assay results.

Quantitative Data Summary

The following table summarizes typical IC50 values for Indomethacin against COX-1 and COX-2 enzymes from various sources. Note that values can differ based on assay conditions.

Enzyme TargetAssay TypeIC50 Value (nM)Reference Cell/Enzyme Source
Human COX-1Recombinant Enzyme Assay10 - 30Purified recombinant protein
Human COX-2Recombinant Enzyme Assay100 - 300Purified recombinant protein
Murine COX-1Whole Blood Assay~50Murine whole blood
Murine COX-2LPS-stimulated J774 cells~250J774 macrophage cell line

Experimental Protocols

Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a common method for measuring the peroxidase activity of COX-2, which is inhibited by compounds like Indomethacin.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme cofactor

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe)

  • Tris-HCl buffer (pH 8.0)

  • Indomethacin stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader (absorbance at 590-620 nm)

Methodology:

  • Prepare Reagents: Dilute the COX-2 enzyme, heme, and TMPD in chilled Tris-HCl buffer to their final working concentrations.

  • Add Inhibitor: Add 1 µL of various concentrations of Indomethacin (or DMSO as a vehicle control) to the wells of a 96-well plate.

  • Add Enzyme: Add 150 µL of the COX-2 enzyme solution containing heme to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the TMPD probe solution, followed by 20 µL of the arachidonic acid solution to initiate the reaction.

  • Read Plate: Immediately read the absorbance of the plate at 590 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (Vmax) for each concentration. Plot the percent inhibition against the log concentration of Indomethacin and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: Indomethacin's Mechanism of Action

Indomethacin functions by blocking the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. This action reduces inflammation, pain, and fever.

G cluster_0 Cell Membrane cluster_1 Inhibitory Action cluster_2 Downstream Products AA Arachidonic Acid COX COX-1 / COX-2 (Cyclooxygenase) AA->COX Metabolized by Indo Indomethacin Indo->COX Inhibits PGs Prostaglandins (e.g., PGE2) COX->PGs Produces

Caption: Mechanism of action of Indomethacin via COX enzyme inhibition.

optimizing the solubility and stability of Protizinic Acid in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Protizinic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility and stability of this compound for in vitro applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its core physicochemical properties?

This compound is a non-steroidal anti-inflammatory agent (NSAID) with anti-inflammatory and antipyretic properties.[1] Its mechanism of action involves the inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.[1] Its chemical structure is based on a phenothiazine core. Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₇H₁₇NO₃S [2]
Molar Mass 315.4 g/mol
IUPAC Name 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid
XLogP3 3.8 [2]

| Known Target | Phospholipase A2 (PLA2) |[1][3] |

Q2: Why is this compound challenging to work with in aqueous solutions?

The primary challenge stems from its poor water solubility. The XLogP3 value of 3.8 indicates that the compound is significantly more soluble in lipids than in water (lipophilic).[2] This hydrophobicity makes it difficult to dissolve directly in aqueous buffers like PBS or cell culture media at concentrations required for many in vitro assays, often leading to precipitation.

Q3: What are the primary stability concerns for this compound?

The phenothiazine core of this compound is susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), and certain pH conditions. This oxidative degradation can lead to a loss of biological activity and a visible color change in the solution. Hydrolysis, particularly at acidic or basic pH extremes, may also contribute to its degradation over time.[4][5]

Troubleshooting Guide: Solubility Issues

Problem: My this compound is not dissolving in my aqueous buffer (e.g., PBS, TRIS).

  • Cause: The compound's high lipophilicity prevents direct dissolution in aqueous systems.

  • Solution Workflow:

    • Prepare a Concentrated Stock in an Organic Solvent: Do not attempt to dissolve this compound directly in aqueous buffers. First, create a high-concentration stock solution in an organic solvent. See Table 2 for recommendations and Protocol 1 for a detailed method.

    • Serial Dilution: Serially dilute this stock solution into your final aqueous buffer. It is critical to add the stock solution to the buffer (not the other way around) while vortexing or stirring to facilitate dispersion and prevent immediate precipitation.

    • Check for Precipitation: After dilution, visually inspect the solution for any cloudiness or precipitate. If observed, proceed to the next troubleshooting step.

Table 2: Recommended Organic Solvents for Stock Solution Preparation

Solvent Typical Starting Concentration Notes
DMSO 10-50 mM Preferred for most cell-based assays. Ensure final DMSO concentration is non-toxic to your system (typically <0.5%).
Ethanol 10-25 mM A viable alternative to DMSO. Check for cell line sensitivity.

| Methanol | 10-25 mM | Can be used for analytical purposes but is toxic to live cells. |

Problem: My compound precipitates when I dilute the organic stock into my aqueous medium.

  • Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium, even with a small percentage of organic solvent.

  • Solutions (from simplest to most complex):

    • pH Adjustment: this compound is an acidic compound. Increasing the pH of the final buffer above its pKa will deprotonate the carboxylic acid group, forming a more soluble salt. Test a range of pH values (e.g., 7.4 to 8.5) to find an optimal balance between solubility and experimental compatibility.[6][7] See Protocol 2 .

    • Use of Co-solvents: A co-solvent system can increase the solubility of hydrophobic compounds by reducing the interfacial tension between the compound and the aqueous solution.[6][8] This involves having a higher percentage of an organic solvent in the final solution. See Table 3 for examples.

    • Incorporate Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[7][8] Consider adding 0.01-0.1% Tween® 80 or Pluronic® F-68 to your final buffer.

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity that can encapsulate guest molecules like this compound, forming a more water-soluble inclusion complex.[6][9] Beta-cyclodextrin (β-CD) or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

Table 3: Example Co-solvent Systems for Enhanced Aqueous Solubility

Co-solvent System Ratio (v/v) Application Notes
DMSO / PBS Up to 5% / 95% Check cellular tolerance. May not be sufficient for high concentrations.
Ethanol / Water 10% / 90% Useful for non-cell-based assays.

| PEG 400 / Water | 20% / 80% | Polyethylene glycol (PEG) is a less toxic co-solvent option for some applications. |

Below is a workflow diagram to guide your solubility optimization efforts.

G cluster_techniques Enhancement Options start Start: This compound Powder stock Prepare 10-50 mM Stock in 100% DMSO (See Protocol 1) start->stock dilute Dilute stock into aqueous buffer (e.g., PBS, Media) stock->dilute check Precipitation Observed? dilute->check success Success: Solution is clear. Proceed with experiment. check->success No troubleshoot Apply Solubility Enhancement Technique check->troubleshoot Yes ph 1. Adjust pH (7.4-8.5) (See Protocol 2) troubleshoot->ph ph->dilute Re-test cosolvent 2. Increase Co-solvent % cosolvent->dilute Re-test surfactant 3. Add Surfactant (e.g., Tween-80) surfactant->dilute Re-test complex 4. Use Cyclodextrin complex->dilute Re-test

Caption: Workflow for optimizing this compound solubility.

Troubleshooting Guide: Stability Issues

Problem: My this compound solution has changed color (e.g., yellow/brown) or I'm seeing a loss of activity over time.

  • Cause: This strongly suggests chemical degradation, most likely due to oxidation of the phenothiazine ring.[10] This process can be accelerated by exposure to light, oxygen, and non-optimal pH.

  • Solutions:

    • Protect from Light: Store stock solutions and working solutions in amber vials or wrap containers in aluminum foil. Phenothiazines are notoriously light-sensitive.

    • Minimize Oxygen Exposure: Prepare solutions with de-gassed buffers. For long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing the container.

    • Control pH: Store stock solutions in an unbuffered organic solvent (like DMSO). For aqueous solutions, maintain a neutral pH unless a basic pH is required for solubility. Avoid highly acidic or alkaline conditions during storage.[5]

    • Use Freshly Prepared Solutions: The most reliable way to avoid degradation is to prepare solutions fresh for each experiment from a properly stored solid or concentrated stock.

    • Confirm Degradation: Use an analytical method like HPLC to quantify the amount of parent this compound remaining and to detect the appearance of degradation peaks. See Protocol 3 for a general approach.

Table 4: Recommended Storage Conditions for this compound

Form Temperature Light Atmosphere Duration
Solid Powder -20°C Protect from light (amber vial) Normal Months to years
Organic Stock (DMSO) -20°C or -80°C Protect from light (amber vial) Normal (or inert gas for long-term) Weeks to months

| Aqueous Solution | 2-8°C | Protect from light | Use immediately | < 24 hours |

The diagram below illustrates the mechanism of action and potential degradation pathways.

G cluster_pathway Inflammatory Signaling Pathway cluster_drug Drug Action & Degradation Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA cleaves COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs ProtizinicAcid This compound (Active) Inhibition ProtizinicAcid->Inhibition Degradation Degradation (Oxidation, Hydrolysis) ProtizinicAcid->Degradation Light, O₂, pH Inhibition->PLA2 Inactive Inactive Products Degradation->Inactive

Caption: Mechanism of this compound and its potential degradation.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Pre-Weigh Compound: Accurately weigh the desired amount of this compound powder in a microfuge tube or appropriate vial. For example, to make 1 mL of a 10 mM stock, weigh 3.154 mg.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Solubilize: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Confirm that the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended in Table 4 .

Protocol 2: Enhancing Aqueous Solubility using pH Adjustment

  • Prepare Buffers: Prepare a series of buffers (e.g., phosphate or TRIS) with different pH values, such as 7.2, 7.6, 8.0, and 8.4.

  • Dilute Stock: For each pH value, add the required volume of your this compound DMSO stock to the buffer to achieve the desired final concentration. Ensure the final DMSO concentration remains constant across all samples.

  • Equilibrate: Gently mix and allow the solutions to equilibrate at the desired experimental temperature (e.g., 37°C) for 1-2 hours.

  • Assess Solubility: Visually inspect for precipitation. For a quantitative measurement, centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantify: Measure the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the solubility at each pH.

Protocol 3: General Protocol for Stability Assessment by HPLC

  • Objective: To quantify the percentage of intact this compound remaining over time under specific conditions (e.g., temperature, pH, light exposure).

  • Materials:

    • HPLC system with UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time (e.g., starting with 60:40 Acetonitrile:Buffer).

    • This compound standard of known concentration.

  • Method:

    • Sample Preparation: Prepare the this compound solution in the desired matrix (e.g., PBS at pH 7.4) and divide it into separate vials for each time point and condition. Store vials under the test conditions.

    • Time Points: At specified intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial.

    • Injection: Inject a fixed volume (e.g., 10 µL) of the sample and the standard onto the HPLC system.

    • Detection: Monitor the elution profile at a wavelength where this compound has a strong absorbance (a UV scan should be performed, but a starting point is often near 210 nm or 254 nm).[11]

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on the retention time of the standard.

    • Integrate the peak area for each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 time point.

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the % remaining versus time to determine the degradation kinetics. Look for the appearance of new peaks, which correspond to degradation products.

References

troubleshooting unexpected results in Protizinic Acid experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Protizinic Acid" does not correspond to a recognized compound in scientific literature. This guide addresses troubleshooting for Protocatechu-ic Acid (PCA) , a widely researched dihydroxybenzoic acid with a similar name, to provide a relevant and scientifically accurate resource.

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during experiments with Protocatechuic Acid (PCA).

Troubleshooting Guide

This section addresses specific unexpected results in a question-and-answer format.

Category 1: Solubility, Stability, and Reagent Preparation

Question: My PCA solution is not fully dissolving or is precipitating out of solution. What should I do? Answer: This is a common issue due to PCA's limited water solubility.

  • Solvent Choice: PCA is sparingly soluble in water but freely soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1][2] For cell culture experiments, prepare a concentrated stock solution in DMSO or ethanol.

  • Final Concentration: When diluting the stock solution into aqueous buffers (e.g., PBS or cell culture media), ensure the final concentration of the organic solvent is minimal, as it can have physiological effects on cells.[2] Typically, a final DMSO concentration below 0.1% is recommended.

  • pH Adjustment: The solubility of phenolic acids can be pH-dependent. Anthocyanins, which metabolize into PCA, are more stable in acidic environments and decompose in neutral or alkaline conditions.[3] Depending on your experimental buffer, a slight adjustment in pH might improve solubility, but this must be compatible with your experimental system.

  • Temperature: Gently warming the solution may aid dissolution, but be cautious of potential degradation. Always cool the solution to room temperature before use, especially before pH measurement.[4]

Question: I am observing a color change in my PCA stock solution over time. Is it still usable? Answer: PCA is a phenolic acid and can be susceptible to oxidation, which may cause a color change from a white or light brown crystalline powder to a darker shade upon exposure to air.[3]

  • Storage: Store solid PCA at -20°C for long-term stability (stable for ≥4 years under these conditions).[2]

  • Solution Storage: Aqueous solutions are not recommended for storage longer than one day.[2] For stock solutions in organic solvents, purge the vial with an inert gas (like nitrogen or argon), store at -20°C, and use promptly.

  • Best Practice: Always prepare fresh dilutions from your stock solution immediately before an experiment to ensure consistency and activity.

G cluster_0 Troubleshooting PCA Solubility start PCA powder does not dissolve q1 What is the solvent? start->q1 sol1 Water/Aqueous Buffer q1->sol1 sol2 Organic Solvent (DMSO, Ethanol) q1->sol2 res1 Limited solubility expected. Prepare concentrated stock in DMSO or Ethanol first. sol1->res1 q2 Is solution precipitating after dilution? sol2->q2 res1->q2 res2 Final organic solvent conc. may be too high. Keep DMSO < 0.1%. q2->res2 Yes end PCA is dissolved q2->end No res3 Consider gentle warming or slight pH adjustment if compatible with experiment. res2->res3 res3->end

Fig. 1: Decision tree for troubleshooting PCA solubility issues.

Category 2: Inconsistent Results in Cell-Based Assays

Question: My cell viability (e.g., MTT) assay results are variable. Sometimes PCA is cytotoxic, and sometimes it isn't. Answer: The effect of PCA on cell viability is highly dose-dependent and can differ between cell types.[5][6]

  • Dose-Response: PCA can have no significant effect at low concentrations (e.g., 1-50 µM in Caco-2 cells), induce cytotoxicity at higher concentrations (100-500 µM), and even show protective effects in other models.[7][8] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration range.

  • Pro-oxidant vs. Antioxidant: While known as an antioxidant, at high concentrations or in certain cellular environments, PCA can exhibit pro-oxidant activity, leading to increased reactive oxygen species (ROS) and reduced cell viability.[8]

  • Cell Health: Ensure your cells are healthy, within a low passage number, and at a consistent confluency at the start of each experiment. Stressed cells may respond differently to treatment.

  • Controls: Always include a vehicle control (media with the same concentration of solvent, e.g., DMSO, used to dissolve PCA) to rule out solvent-induced toxicity.

Question: I expected PCA to be anti-apoptotic, but my results show it is inducing apoptosis. Answer: PCA has dual effects on apoptosis; it can be anti-apoptotic in normal or stressed cells but pro-apoptotic in cancer cells.[5][9]

  • Cell Type is Critical: PCA has been shown to induce apoptosis in various cancer cell lines, including human leukemia and colon cancer cells.[6][8][9] Conversely, it can protect against apoptosis in other contexts, such as cisplatin-induced toxicity in kidney cells or oxidative stress in macrophages.[5][7]

  • Mechanism: In cancer cells, PCA can induce apoptosis by promoting oxidative stress and upregulating pathways involving p21 and caspases.[6][8] In protective scenarios, it often works by activating antioxidant pathways like Nrf2.[5][10] Ensure your experimental model aligns with the expected outcome.

Category 3: Analytical and Methodological Issues

Question: I am having trouble with my HPLC analysis of PCA. My peaks are broad, or the retention time is shifting. Answer: Reproducible HPLC analysis requires careful optimization of the mobile phase, column, and sample preparation.

  • Mobile Phase: A common mobile phase for PCA analysis is a gradient of an acidified aqueous solution (e.g., 0.1% formic acid or a phosphate buffer) and an organic solvent like methanol or acetonitrile.[1][11] Ensure the pH of the mobile phase is consistent, as this can affect the ionization state and retention of PCA.

  • Column: A C18 column is typically used for PCA analysis.[1][11] Column degradation or contamination can lead to poor peak shape. Implement regular column washing protocols.

  • Sample Degradation: PCA can degrade under certain conditions (e.g., alkaline pH).[1][3] Ensure samples are prepared fresh and analyzed promptly. If degradation is suspected, run a stability test by analyzing the sample at different time points after preparation.

  • Method Validation: Validate your HPLC method for linearity, accuracy, and precision to ensure reliable quantification.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Protocatechuic Acid? A1: PCA's primary mechanism is its antioxidant activity. It can directly scavenge free radicals and chelate metal ions.[13] It also modulates key signaling pathways, notably by activating the Nrf2 antioxidant response pathway via JNK/p38 phosphorylation and inhibiting pro-inflammatory pathways like NF-κB.[5][10][14][15]

Q2: How should I prepare and store PCA solutions for experiments? A2: Prepare a concentrated stock solution (e.g., 10-20 mg/mL) in DMSO or ethanol.[2] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment and are not recommended for storage beyond one day.[2]

Q3: What are typical effective concentrations of PCA in cell culture experiments? A3: The effective concentration varies widely depending on the cell line and the endpoint being measured. Concentrations for antioxidant and anti-inflammatory effects are often in the range of 10-100 µM.[7] Cytotoxic or pro-apoptotic effects in cancer cells may require higher concentrations, from 100 µM to over 500 µM.[6][8] A dose-response study is essential.

Q4: Is PCA sensitive to pH or light? A4: Yes. As a phenolic acid, PCA's stability and activity can be influenced by pH. It is more stable in acidic conditions.[3] Like many phenolic compounds, it can be sensitive to light, which can promote oxidation. Therefore, solutions should be stored in amber vials or protected from light.

Data Presentation

Table 1: Solubility of Protocatechuic Acid (PCA)

Solvent Solubility Reference
Dimethylformamide (DMF) ~20 mg/mL [2]
Ethanol ~16.7 mg/mL [2]
Dimethyl sulfoxide (DMSO) ~16.7 mg/mL [2]
PBS (pH 7.2) ~0.14 mg/mL [2]

| Water | Sparingly soluble |[1] |

Table 2: Reported Effective Concentrations of PCA in In Vitro Models

Cell Line Effect Concentration Range Reference
Caco-2 (Colon Cancer) Apoptosis Induction 100 - 250 µM [6][8]
BUMPT (Mouse Proximal Tubular) Protection from Cisplatin 100 µM [7]
Macrophages Inhibition of oxLDL-induced Apoptosis Not Specified [5]
B16 (Melanoma) Cytotoxicity >100 µM (for derivatives) [16]

| MCF-7 (Breast Cancer) | Cytotoxicity | 100 - 200 µM |[17] |

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay This protocol assesses the antioxidant capacity of PCA by measuring its ability to scavenge the stable DPPH radical.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in 95% ethanol. Store in the dark.

    • Prepare a stock solution of PCA in ethanol. Create a series of dilutions to test various concentrations.

    • Use Trolox or Ascorbic Acid as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of your PCA dilutions (or control/blank) to the wells. For the blank, use 100 µL of ethanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517-519 nm using a microplate reader.[13][18]

  • Calculation:

    • Calculate the percentage of inhibition using the formula: Inhibition % = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Determine the IC50 value, which is the concentration of PCA required to scavenge 50% of the DPPH radicals.[18]

Protocol 2: MTT Cell Viability Assay This protocol measures cell metabolic activity as an indicator of cell viability after treatment with PCA.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare fresh dilutions of PCA in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (e.g., <0.1%).

    • Remove the old medium and replace it with the medium containing different concentrations of PCA. Include untreated and vehicle controls.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at ~570 nm.

  • Analysis:

    • Express results as a percentage of the vehicle control to determine the effect of PCA on cell viability.

Mandatory Visualizations

G cluster_workflow General Experimental Workflow for PCA Studies prep 1. Reagent Prep Prepare fresh PCA stock (e.g., in DMSO) treat 2. Cell Treatment Apply PCA dilutions to cells. Include Vehicle Control. prep->treat incubate 3. Incubation (e.g., 24-72 hours) treat->incubate assay 4. Perform Assay (e.g., MTT, Apoptosis, ROS) incubate->assay collect 5. Data Collection (e.g., Plate Reader, HPLC) assay->collect analyze 6. Data Analysis Normalize to control. Calculate IC50. collect->analyze G cluster_pathway PCA's Antioxidant Signaling Pathway PCA Protocatechuic Acid (PCA) JNK JNK Activation PCA->JNK Nrf2 Nrf2 Phosphorylation & Translocation to Nucleus JNK->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Enzymes Increased Expression of Antioxidant Enzymes (e.g., Glutathione Peroxidase) ARE->Enzymes Stress Cellular Protection from Oxidative Stress Enzymes->Stress

References

how to improve the efficiency of Protizinic Acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of Protizinic Acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective strategy for the synthesis of this compound, chemically known as 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid, involves a multi-step process. The key steps typically include the construction of the core phenothiazine structure, followed by the introduction of the propanoic acid side chain. A widely recognized method for forming the phenothiazine core is the Ullmann condensation reaction.[1]

Q2: What are the critical starting materials for this compound synthesis?

The synthesis generally begins with appropriately substituted diphenylamine precursors. For this compound, this would involve a substituted aniline and a substituted bromobenzene to form the necessary diphenylamine intermediate, which is then cyclized to create the phenothiazine core.

Q3: What are the major challenges in synthesizing the phenothiazine core?

The formation of the tricyclic phenothiazine core can be challenging. The traditional method involving the reaction of a diphenylamine with sulfur can require harsh reaction conditions.[2] An alternative, the Ullmann condensation, offers a more controlled approach but can be sensitive to catalyst quality, ligand choice, and reaction temperature.[1][3]

Q4: How is the propanoic acid side chain typically introduced?

The introduction of the propanoic acid side chain at the 2-position of the phenothiazine ring is a crucial step. This can be achieved through various methods, such as a Friedel-Crafts acylation to introduce a propanoyl group, which is then followed by a reduction or other modifications to yield the final propanoic acid moiety.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in Ullmann condensation for phenothiazine core formation Inefficient copper catalystUse freshly prepared, activated copper powder or a well-defined copper(I) catalyst with an appropriate ligand like a diamine or picolinic acid.[1]
High reaction temperature leading to decompositionOptimize the reaction temperature. While traditional Ullmann reactions require high temperatures, modern catalytic systems may operate under milder conditions.
Poor choice of solventUse a high-boiling, polar aprotic solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
Formation of undesired isomers during phenothiazine synthesis Lack of regioselectivity in the cyclization stepThe substitution pattern of the diphenylamine precursor is critical for directing the cyclization to the desired isomer. Careful design and synthesis of the starting materials are essential.
Difficulty in introducing the propanoic acid side chain Deactivation of the phenothiazine ring towards electrophilic substitutionThe nitrogen atom in the phenothiazine ring can be protected or the reaction can be carried out under conditions that favor substitution at the desired position.
Steric hindranceIf direct acylation is problematic, an alternative route involving a cross-coupling reaction to introduce a vinyl or allyl group, followed by oxidation, could be explored.
Byproduct formation during N-methylation Over-methylation or reaction at other sitesUse a stoichiometric amount of a mild methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a suitable base. Careful control of reaction time and temperature is crucial.
Challenges in purification of the final product Presence of closely related impuritiesEmploy column chromatography with a carefully selected solvent system. Recrystallization from an appropriate solvent can also be effective for final purification.

Experimental Protocols

Protocol 1: Synthesis of the Phenothiazine Core via Ullmann Condensation

This protocol describes a general procedure for the copper-catalyzed intramolecular cyclization of a 2-amino-2'-halodiphenyl sulfide derivative to form the phenothiazine ring system.

Materials:

  • 2-Amino-2'-halodiphenyl sulfide derivative

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline or a diamine)

  • Base (e.g., potassium carbonate or cesium carbonate)

  • High-boiling aprotic solvent (e.g., DMF or NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the 2-amino-2'-halodiphenyl sulfide derivative, copper(I) iodide (5-10 mol%), the chosen ligand (10-20 mol%), and the base (2-3 equivalents).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the optimized temperature (typically between 100-150 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired phenothiazine derivative.

Protocol 2: N-Methylation of the Phenothiazine Core

This protocol outlines the methylation of the nitrogen atom of the phenothiazine ring.

Materials:

  • Phenothiazine derivative

  • Methylating agent (e.g., methyl iodide or dimethyl sulfate)

  • Base (e.g., sodium hydride or potassium carbonate)

  • Anhydrous aprotic solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the phenothiazine derivative in the anhydrous solvent in a dry reaction flask under an inert atmosphere.

  • Cool the solution in an ice bath and add the base portion-wise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Slowly add the methylating agent (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Protizinic_Acid_Synthesis_Pathway cluster_starting_materials Starting Materials cluster_intermediate Intermediate Synthesis cluster_core_synthesis Core Synthesis cluster_side_chain Side Chain Introduction cluster_final_product Final Product A Substituted Aniline C Diphenylamine Intermediate A->C B Substituted Bromobenzene B->C Ullmann Condensation D Phenothiazine Core C->D Intramolecular Cyclization E 2-Acylphenothiazine D->E Friedel-Crafts Acylation F This compound E->F Reduction/ Hydrolisis

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Ullmann_Condensation cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents Start Low Yield in Ullmann Condensation Catalyst_Check Check Catalyst Activity Start->Catalyst_Check Use_Fresh_Catalyst Use Fresh/Activated Cu(I) Catalyst Catalyst_Check->Use_Fresh_Catalyst Inactive Add_Ligand Add Appropriate Ligand (e.g., L-proline) Catalyst_Check->Add_Ligand No Ligand Temp_Check Optimize Temperature Catalyst_Check->Temp_Check Active Solvent_Check Check Solvent Temp_Check->Solvent_Check Optimal Lower_Temp Lower Temperature to Reduce Decomposition Temp_Check->Lower_Temp Too High Higher_Temp Increase Temperature if Reaction is Sluggish Temp_Check->Higher_Temp Too Low Use_Polar_Aprotic Use High-Boiling Polar Aprotic Solvent (DMF, NMP) Solvent_Check->Use_Polar_Aprotic Inappropriate Base_Check Check Base Solvent_Check->Base_Check Appropriate Use_Stronger_Base Use a Stronger Base (e.g., Cs2CO3) Base_Check->Use_Stronger_Base Too Weak Parameter_Relationships Yield Reaction Yield Temp Temperature Temp->Yield Optimal Range Time Reaction Time Temp->Time Inverse Relationship Time->Yield Increases to Plateau Catalyst Catalyst Loading Catalyst->Yield Increases to Plateau Catalyst->Temp Can Lower Required Temp Solvent Solvent Polarity Solvent->Yield High Polarity Favored

References

mitigating off-target effects of Protizinic Acid in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Protizinic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Polo-like Kinase 7 (PLK7). Its primary mechanism of action is the inhibition of the kinase activity of PLK7, a key regulator of the G2/M transition in the cell cycle. By inhibiting PLK7, this compound is designed to induce cell cycle arrest in rapidly dividing cells.

Q2: What are the known off-target effects of this compound?

A2: While highly potent against PLK7, this compound can exhibit off-target effects, particularly at concentrations above 1µM.[1] The most commonly observed off-target effects include:

  • Inhibition of PLK8: Due to structural similarity in the ATP-binding pocket, this compound can inhibit Polo-like Kinase 8 (PLK8).

  • Induction of Heat Shock Protein 70 (HSP70): Treatment with this compound can lead to an upregulation of HSP70, indicating a cellular stress response.

  • General Cytotoxicity: At high concentrations (>10µM), non-specific cytotoxicity unrelated to PLK7 inhibition has been observed.[2]

Q3: How can I confirm that the observed phenotype in my experiment is due to PLK7 inhibition and not an off-target effect?

A3: To confirm on-target activity, it is crucial to perform several control experiments. A primary method is to use a structurally distinct inhibitor of PLK7 to see if it recapitulates the phenotype observed with this compound. Additionally, genetic knockdown (e.g., using siRNA or CRISPR) of PLK7 should produce a similar biological effect.[3] If the phenotype persists after PLK7 knockdown in the presence of this compound, it is likely due to an off-target effect.

Q4: At what concentration should I use this compound to minimize off-target effects?

A4: It is recommended to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target phenotype.[2] In most cell lines, the IC50 for PLK7 inhibition is significantly lower than for off-target kinases.[4] Working at or near the IC50 for PLK7 will help to minimize off-target effects. For many cell-based assays, a concentration range of 100 nM to 1 µM is a good starting point.

Troubleshooting Guides

Problem 1: Unexpected Cell Death or Low Viability
Possible Cause Troubleshooting Steps
High Concentration of this compound Perform a dose-response experiment to determine the optimal concentration. Start with a lower concentration range (e.g., 10 nM - 1 µM).
Off-Target Cytotoxicity Compare the cytotoxic effects of this compound with a known PLK7 inhibitor with a different chemical scaffold. If the cytotoxicity profiles differ significantly, the effect may be off-target.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level (typically <0.1%).
Cell Culture Contamination Regularly check cell cultures for any signs of contamination.[5][6]
Problem 2: Discrepancy Between Biochemical and Cellular Assay Results
Possible Cause Troubleshooting Steps
Poor Cell Permeability Assess the cellular uptake of this compound using techniques like mass spectrometry to measure intracellular compound concentration.[7]
Compound Instability Check the stability of this compound in your cell culture medium over the time course of your experiment.[2]
Efflux Pump Activity Some cell lines express efflux pumps that can actively remove small molecules. Co-treatment with a known efflux pump inhibitor can help to determine if this is a factor.
Cellular ATP Concentration As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by intracellular ATP levels. Consider this when comparing with biochemical assays that may use different ATP concentrations.
Problem 3: Observed Phenotype Does Not Match Expected PLK7 Inhibition Effects
Possible Cause Troubleshooting Steps
Off-Target Kinase Inhibition Profile this compound against a panel of related kinases (especially PLK8) to determine its selectivity.[8][9]
Activation of a Compensatory Pathway The inhibition of PLK7 may lead to the activation of a compensatory signaling pathway.[10][11] Use pathway analysis tools (e.g., Western blotting for key signaling nodes) to investigate this possibility.
Incorrect Target Hypothesis Re-evaluate the role of PLK7 in your specific experimental system. Use genetic controls (siRNA/CRISPR) to validate that PLK7 is indeed responsible for the phenotype of interest.[3]

Quantitative Data Summary

Table 1: In Vitro Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its primary target (PLK7) and a known off-target kinase (PLK8). Data is presented as the half-maximal inhibitory concentration (IC50).

KinaseIC50 (nM)Assay Type
PLK7 (On-Target) 50Radiometric [³³P]-ATP
PLK8 (Off-Target) 850Luminescence-based
Table 2: Cellular Activity of this compound in HCT116 Cells

This table shows the cellular potency of this compound in a human colon cancer cell line (HCT116).

AssayEC50 (µM)Endpoint
Cell Viability 2.572-hour incubation, CellTiter-Glo®
Target Engagement 0.24-hour incubation, NanoBRET™
HSP70 Induction 1.524-hour incubation, Western Blot

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Radiometric Assay)

This protocol outlines a method for determining the IC50 of this compound against a panel of kinases.[12]

  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% BRIJ-35.

  • Set up Kinase Reactions: In a 96-well plate, combine the kinase of interest, the appropriate substrate peptide, and varying concentrations of this compound (or DMSO as a vehicle control).

  • Initiate Reaction: Add [γ-³³P]ATP to each well to a final concentration that is at or below the Km for the specific kinase.

  • Incubate: Allow the reaction to proceed at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Capture Substrate: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantify: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol describes a method to quantify the engagement of this compound with PLK7 in living cells.[1]

  • Cell Preparation: Plate cells (e.g., HCT116) engineered to express a NanoLuc®-PLK7 fusion protein in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired amount of time (e.g., 2-4 hours).

  • Add Tracer: Add the cell-permeable fluorescent tracer specific for the PLK7 NanoBRET™ assay to all wells.

  • Add Substrate: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Read Plate: Measure both the donor (NanoLuc®) and acceptor (tracer) signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio for each well. The displacement of the tracer by this compound will result in a decrease in the BRET signal. Determine the EC50 value from the dose-response curve.

Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathways Protizinic_Acid This compound PLK7 PLK7 Protizinic_Acid->PLK7 Inhibits PLK8 PLK8 Protizinic_Acid->PLK8 Inhibits (High Conc.) HSP70 HSP70 Protizinic_Acid->HSP70 Induces G2M_Transition G2/M Transition PLK7->G2M_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest G2M_Transition->Cell_Cycle_Arrest Blocked Cell_Proliferation Cell Proliferation PLK8->Cell_Proliferation Stress_Response Cellular Stress Response HSP70->Stress_Response

Caption: Signaling pathways affected by this compound.

G start Start: Unexpected Experimental Result concentration Is this compound concentration at or below 1µM? start->concentration phenotype_match Does phenotype match PLK7 knockdown? concentration->phenotype_match Yes lower_conc Action: Lower concentration and repeat concentration->lower_conc No off_target Conclusion: Likely Off-Target Effect phenotype_match->off_target No on_target Conclusion: Likely On-Target Effect phenotype_match->on_target Yes validate_target Action: Validate with genetic controls (siRNA/CRISPR) or structurally different inhibitor off_target->validate_target lower_conc->concentration

Caption: Troubleshooting workflow for unexpected results.

References

improving the reproducibility of Protizinic Acid assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Protizinic Acid assay results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of this compound quantification?

A1: this compound, a phenothiazine derivative, can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or direct UV-Vis spectrophotometry. These methods rely on the molecule's ability to absorb ultraviolet light at a specific wavelength. For biological samples, sample preparation steps like liquid-liquid extraction or solid-phase extraction are typically required to remove interfering substances.[1][2][3][4]

Q2: What are the critical storage conditions for this compound samples?

A2: As a phenothiazine derivative, this compound may be susceptible to degradation from light and oxidation. It is recommended to store stock solutions and samples protected from light and at refrigerated temperatures (2-8 °C) for short-term storage. For long-term storage, freezing at -20 °C or below is advisable. The stability of phenothiazines in solution is also pH-dependent.

Q3: How can I ensure the accuracy of my calibration standards?

A3: Use a high-purity reference standard of this compound. Prepare a stock solution in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create a calibration curve. It is crucial to use calibrated pipettes and volumetric flasks. Freshly prepare working standards for each assay run to minimize degradation. The linearity of the calibration curve should be verified, with a correlation coefficient (r²) of >0.99 being desirable.[5][6]

Q4: What are the expected validation parameters for a reliable this compound assay?

A4: A validated assay for a phenothiazine derivative like this compound should have well-defined performance characteristics. These include linearity over a specific concentration range, accuracy (typically within 85-115% recovery), precision (with a relative standard deviation of less than 15%), and defined limits of detection (LOD) and quantification (LOQ).[4][6][7]

Troubleshooting Guides

HPLC Assay Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
No or Low Peak Signal - Incorrect wavelength setting on the UV detector.- Lamp in the detector is off or has failed.- No sample injected or incorrect sample volume.- Mobile phase composition is incorrect.- Set the detector to the absorbance maximum of this compound (around 254 nm for many phenothiazines).- Check the detector lamp status and replace if necessary.- Verify injector function and sample loop volume.- Prepare fresh mobile phase and ensure correct proportions.
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination.- Mismatch between sample solvent and mobile phase.- Presence of active sites on the stationary phase.- Flush the column with a strong solvent or replace it.- Dissolve the sample in the mobile phase whenever possible.- Use a mobile phase additive like triethylamine to mask silanol groups.
Shifting Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Changes in pump flow rate.- Column aging.- Prepare mobile phase carefully and consistently.- Use a column oven to maintain a stable temperature.- Check the pump for leaks or bubbles and ensure a consistent flow rate.- Equilibrate the column with the mobile phase before each run.
High Backpressure - Blockage in the system (e.g., guard column, column frit).- Particulate matter from the sample.- Precipitation of buffer in the mobile phase.- Replace the guard column or filter.- Filter all samples and mobile phases before use.- Ensure buffer components are fully dissolved and miscible with the organic solvent.
UV-Vis Spectrophotometry Assay Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
High Background Absorbance - Contaminated cuvettes or solvent.- Incorrect blank solution.- Use clean, matched cuvettes.- Use high-purity solvents.- Ensure the blank contains all components of the sample solution except the analyte.
Non-linear Calibration Curve - Concentrations are outside the linear range of the assay.- Sample degradation.- Interference from other compounds in the sample.- Prepare a new set of standards within the expected linear range.- Prepare fresh standards and samples.- Perform sample cleanup (e.g., extraction) to remove interfering substances.
Inconsistent Readings - Air bubbles in the cuvette.- Cuvette not positioned correctly in the light path.- Lamp instability.- Gently tap the cuvette to dislodge any air bubbles.- Ensure the cuvette is consistently placed in the holder.- Allow the instrument to warm up sufficiently before taking readings.
Negative Absorbance Values - Blank solution has a higher absorbance than the sample.- Incorrect instrument zeroing.- Re-measure the blank and ensure it is the correct solution.- Re-zero the instrument with the appropriate blank.

Quantitative Data Summary

The following tables provide representative validation data for the analysis of phenothiazine derivatives, which can be used as a benchmark for a this compound assay.

Table 1: HPLC Method Validation Parameters

ParameterTypical Value
Linearity Range0.1 - 25 µg/mL
Correlation Coefficient (r²)> 0.99
Interday/Intraday Variability (RSD)< 14%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.25 µg/mL
Accuracy (% Recovery)91 - 95%
(Data synthesized from similar phenothiazine derivative assays)[4][5]

Table 2: UV-Vis Spectrophotometry Method Validation Parameters

ParameterTypical Value
Linearity Range2 - 40 µg/mL
Correlation Coefficient (r²)> 0.99
Molar Absorptivity (L·mol⁻¹·cm⁻¹)5,000 - 6,500
Limit of Detection (LOD)~1 µg/mL
Limit of Quantification (LOQ)~2 µg/mL
(Data synthesized from similar phenothiazine derivative assays)[8][9]

Experimental Protocols

Representative HPLC Method for this compound Quantification

This protocol is a representative method based on published assays for structurally similar phenothiazine derivatives and should be optimized and validated for your specific application.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 15:85 v/v acetonitrile:0.18 M ammonium acetate, pH 5.0).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or the determined λmax for this compound).[5]

  • Injection Volume: 20 µL.[5]

2. Sample Preparation (from plasma):

  • For direct injection, filter the plasma sample through a 0.45 µm filter.[5]

  • Alternatively, for extraction, mix 1 mL of plasma with a suitable organic solvent (e.g., heptane).[1]

  • Vortex to mix and then centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

3. Calibration:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Perform serial dilutions in the mobile phase to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Inject each standard and construct a calibration curve by plotting peak area against concentration.

Representative UV-Vis Spectrophotometric Method for this compound Quantification

This protocol is a representative method and requires optimization and validation.

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

2. Reagents:

  • This compound reference standard.

  • Suitable solvent (e.g., methanol or a buffered aqueous solution).

  • For colorimetric assays, an oxidizing agent (e.g., arsenic acid or N-chlorosuccinimide) and an acidic buffer may be required.[1][8]

3. Procedure (Direct Measurement):

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the UV range (e.g., 200-400 nm). Phenothiazine derivatives often exhibit absorbance maxima around 220-280 nm.[9][10]

  • Prepare a series of standard solutions of this compound in the chosen solvent.

  • Measure the absorbance of each standard at the λmax.

  • Prepare the sample solution and measure its absorbance at the same wavelength.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

This compound Signaling Pathway

This compound is known to inhibit Phospholipase A2 (PLA2), a key enzyme in the arachidonic acid signaling cascade. This pathway is crucial for the inflammatory response.

Protizinic_Acid_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 Protizinic_Acid This compound PLA2 Phospholipase A2 (PLA2) Protizinic_Acid->PLA2 Inhibits Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins COX COX Cyclooxygenase (COX) Inflammation Inflammation Prostaglandins->Inflammation

Caption: Inhibition of the Arachidonic Acid Pathway by this compound.

General Experimental Workflow for this compound Assay

This diagram outlines the general steps involved in the quantitative analysis of this compound from a biological sample.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Urine) Sample_Preparation 2. Sample Preparation (Extraction/Filtration) Sample_Collection->Sample_Preparation Instrumental_Analysis 3. Instrumental Analysis (HPLC or UV-Vis) Sample_Preparation->Instrumental_Analysis Data_Acquisition 4. Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Analysis 5. Data Analysis (Quantification) Data_Acquisition->Data_Analysis Result_Reporting 6. Result Reporting Data_Analysis->Result_Reporting

Caption: General workflow for this compound quantification.

Logical Troubleshooting Flowchart

This flowchart provides a logical approach to troubleshooting common issues in this compound assays.

Troubleshooting_Flowchart Start Assay Problem Identified Check_Instrument Check Instrument Settings (Wavelength, Flow Rate, etc.) Start->Check_Instrument Check_Reagents Check Reagents & Standards (Freshness, Purity) Check_Instrument->Check_Reagents Settings OK Consult_Manual Consult Instrument Manual Check_Instrument->Consult_Manual Settings Incorrect Check_Sample_Prep Review Sample Preparation (Extraction Efficiency) Check_Reagents->Check_Sample_Prep Reagents OK Check_Reagents->Consult_Manual Reagents Expired Check_Column Check HPLC Column (Contamination, Age) Check_Sample_Prep->Check_Column Prep OK Check_Sample_Prep->Consult_Manual Prep Error Check_Column->Start Resolved Contact_Support Contact Technical Support Check_Column->Contact_Support Column Issue Consult_Manual->Start Resolved

Caption: A logical approach to troubleshooting assay problems.

References

Phenothiazine Compounds Solubility & Handling: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with phenothiazine compounds.

Frequently Asked Questions (FAQs)

Q1: Why do phenothiazine compounds often exhibit poor aqueous solubility?

A1: Phenothiazine and its derivatives possess a tricyclic, largely hydrophobic structure. This inherent lipophilicity leads to low solubility in aqueous solutions. The solubility of phenothiazine in water is extremely low, on the order of 0.00051 g/L at 20°C[1].

Q2: In which types of solvents are phenothiazine compounds generally more soluble?

A2: Phenothiazine compounds are typically more soluble in organic solvents. They show moderate to good solubility in solvents like ethanol, ether, chloroform, benzene, and hot acetic acid[1][2]. For instance, phenothiazine is slightly soluble in ethanol[1]. Specific solubility data for various derivatives in different organic solvents can be found in the tables below.

Q3: How does pH affect the solubility of phenothiazine derivatives?

A3: The solubility of many phenothiazine derivatives is highly dependent on pH. Most of these compounds are weak bases and are more soluble in acidic conditions where they can be protonated to form more soluble salts[2]. As the pH increases and approaches the pKa of the compound, the un-ionized, less soluble form predominates, which can lead to precipitation[3].

Q4: What are the initial signs of solubility issues in my experiment?

A4: Initial signs of solubility problems include the appearance of a precipitate (a solid forming from the solution), cloudiness or turbidity in the solution, or the formation of a thin film on the surface of the liquid or at the bottom of the container. These issues can occur when preparing stock solutions or when diluting a stock solution into an aqueous buffer or cell culture medium.

Q5: Can I heat the solution to dissolve my phenothiazine compound?

A5: Gentle heating can be a method to aid in the dissolution of some phenothiazine compounds. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. It is recommended to use the lowest effective temperature and to monitor for any color changes, which might indicate degradation[4].

Solubility Data of Common Phenothiazine Derivatives

The following tables summarize the solubility of several common phenothiazine derivatives in various solvents. Please note that these values are approximate and can be influenced by factors such as temperature, pH, and the presence of other solutes.

CompoundSolventSolubilityReference
Phenothiazine Water~0.13 mg/mL (at 23°C)[5]
EthanolSoluble[5]
AcetoneSoluble[5]
EtherSoluble[5]
ChloroformInsoluble[5]
Chlorpromazine DMSO~10 mg/mL[6]
Perphenazine Ethanol~5 mg/mL[7]
DMSO~20 mg/mL[7]
Dimethyl formamide~30 mg/mL[7]
Thioridazine WaterPractically insoluble[8]
Methylene chlorideVery soluble[8]
MethanolFreely soluble[8]
Ethanol (96%)Soluble[8]
Prochlorperazine DMSO~10 mg/mL[6]
DMSO:PBS (pH 7.2) (1:5)~0.16 mg/mL[6]

Troubleshooting Guide

Issue 1: Precipitation upon preparation of stock solution.
  • Observation: The compound does not fully dissolve in the chosen solvent, or a precipitate forms after a short period.

  • Possible Causes & Solutions:

    • Incorrect Solvent: The chosen solvent may not be appropriate for the specific phenothiazine derivative.

      • Solution: Refer to the solubility data tables above or consult the literature for a more suitable organic solvent such as DMSO, ethanol, or DMF.

    • Concentration Too High: You may be attempting to prepare a stock solution at a concentration that exceeds the compound's solubility limit in that solvent.

      • Solution: Try preparing a more dilute stock solution. It is often better to have a lower concentration stock that is fully dissolved than a higher concentration with precipitated material.

    • Low Temperature: The ambient temperature may be too low, reducing the solubility.

      • Solution: Gentle warming of the solution in a water bath may help. Be cautious to avoid overheating, which could cause degradation.

Issue 2: Precipitation when diluting stock solution into aqueous buffer or media.
  • Observation: The aqueous solution becomes cloudy or a precipitate forms immediately or over time after adding the phenothiazine stock solution.

  • Possible Causes & Solutions:

    • Poor Aqueous Solubility: The final concentration of the compound in the aqueous medium exceeds its solubility limit.

      • Solution 1 (Co-solvents): If the experimental system allows, including a small percentage of the organic solvent used for the stock solution (e.g., up to 1% DMSO or ethanol) in the final aqueous medium can help maintain solubility. Always run a vehicle control to account for any effects of the solvent.

      • Solution 2 (pH Adjustment): For basic phenothiazine derivatives, lowering the pH of the aqueous buffer can increase solubility. Ensure the final pH is compatible with your experimental setup (e.g., cell viability).

      • Solution 3 (Solubilizing Agents): Consider using solubilizing agents such as cyclodextrins. These can form inclusion complexes with the phenothiazine molecule, increasing its aqueous solubility.

    • Salt Effects: The high salt concentration in some buffers or media can decrease the solubility of organic compounds (salting out).

      • Solution: If possible, try using a buffer with a lower salt concentration.

Issue 3: Distinguishing between precipitation and degradation.
  • Observation: There is a visible change in the solution over time, but it is unclear if it is due to the compound coming out of solution or chemical degradation.

  • Visual Cues:

    • Precipitation: Typically appears as crystalline or amorphous solid particles suspended in the solution or settled at the bottom. The solution may appear cloudy or hazy. The color of the precipitate is usually the same as the solid compound.

    • Degradation: Often accompanied by a color change in the solution itself. Phenothiazines are known to oxidize, which can result in the solution turning yellow, pink, or even violet over time upon exposure to air and light[9]. The appearance of new colored species is a strong indicator of degradation.

  • Confirmation:

    • Reversibility: Try gently warming the solution. If the solid redissolves, it is likely precipitation. Degradation is an irreversible chemical change.

    • Analytical Methods: Techniques like UV-Vis spectrophotometry or HPLC can be used to analyze the solution. A change in the absorption spectrum or the appearance of new peaks in the chromatogram would confirm degradation[4][10].

Experimental Protocols

Protocol 1: Preparation of a Phenothiazine Stock Solution
  • Determine the appropriate solvent: Based on available data or preliminary tests, select a solvent in which the phenothiazine compound is highly soluble (e.g., DMSO, ethanol).

  • Weigh the compound: Accurately weigh the desired amount of the phenothiazine derivative using an analytical balance.

  • Dissolve the compound:

    • Place the weighed compound into a sterile, appropriate-sized tube or vial.

    • Add a small volume of the chosen solvent and vortex or sonicate until the compound is fully dissolved.

    • Gradually add more solvent to reach the final desired concentration, ensuring the compound remains in solution at each step.

  • Storage: Store the stock solution in a tightly sealed, light-protected container (e.g., amber vial) at the recommended temperature (often -20°C or -80°C) to minimize degradation and solvent evaporation.

Protocol 2: Enhancing Aqueous Solubility with Cyclodextrins (Kneading Method)
  • Select a cyclodextrin: Beta-cyclodextrin (β-CD) or its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Molar Ratio: Determine the desired molar ratio of the phenothiazine to the cyclodextrin (e.g., 1:1 or 1:2).

  • Kneading:

    • Place the accurately weighed phenothiazine and cyclodextrin in a mortar.

    • Add a small amount of a hydroalcoholic mixture (e.g., water:ethanol 1:1 v/v) to form a thick paste.

    • Knead the paste thoroughly with a pestle for 30-60 minutes.

    • During kneading, the solvent facilitates the inclusion of the phenothiazine molecule into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved to remove the solvent.

  • Final Product: The resulting solid inclusion complex can be crushed into a fine powder and will exhibit improved aqueous solubility compared to the parent phenothiazine compound.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
  • Select a carrier: Choose a water-soluble polymer carrier such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).

  • Dissolution:

    • Dissolve both the phenothiazine compound and the carrier in a common volatile organic solvent (e.g., ethanol, methanol, or a mixture) in a round-bottom flask.

    • Ensure complete dissolution of both components.

  • Solvent Evaporation:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • This will result in the formation of a thin film or solid mass on the inner surface of the flask.

  • Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Final Product: The resulting solid dispersion, where the drug is dispersed within the polymer matrix, can be collected and ground into a powder. This formulation can enhance the dissolution rate and apparent solubility of the phenothiazine.

Visualizations

Dopamine Signaling Pathway and Phenothiazine Inhibition

Phenothiazine antipsychotics primarily exert their effects by acting as antagonists at dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

Dopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Vesicle Vesicle Dopamine->Vesicle VMAT2 Dopamine_Released Vesicle->Dopamine_Released D2_Receptor Dopamine D2 Receptor Dopamine_Released->D2_Receptor Binding DAT Dopamine Transporter (DAT) Dopamine_Released->DAT Reuptake Signal_Transduction Signal Transduction (e.g., ↓cAMP) D2_Receptor->Signal_Transduction Activation Phenothiazine Phenothiazine Compound Phenothiazine->D2_Receptor Antagonism (Blockade) DAT->Dopamine

Dopamine signaling pathway and the antagonistic action of phenothiazines.

Experimental Workflow for Troubleshooting Precipitation

This workflow outlines a logical sequence of steps to diagnose and resolve precipitation issues encountered during experiments with phenothiazine compounds.

Troubleshooting_Workflow Start Precipitation Observed Check_Degradation Visual Inspection: Color Change? Start->Check_Degradation Degradation Likely Degradation: - Protect from light/air - Prepare fresh solution Check_Degradation->Degradation Yes Precipitation Likely Precipitation Check_Degradation->Precipitation No Check_Stock Is Stock Solution Clear? Precipitation->Check_Stock Stock_Issue Stock Solution Issue: - Use different solvent - Lower concentration - Gentle warming Check_Stock->Stock_Issue No Dilution_Issue Dilution Issue Check_Stock->Dilution_Issue Yes Solubility_Enhancement Implement Solubility Enhancement Strategy Dilution_Issue->Solubility_Enhancement Co_Solvent Add Co-solvent (e.g., DMSO, Ethanol) Solubility_Enhancement->Co_Solvent pH_Adjust Adjust pH (if applicable) Solubility_Enhancement->pH_Adjust Solubilizer Use Solubilizing Agent (e.g., Cyclodextrin) Solubility_Enhancement->Solubilizer

A logical workflow for troubleshooting phenothiazine precipitation.

References

Validation & Comparative

Protizinic Acid: An Analysis of its Anti-Inflammatory Mechanism of Action Based on Foundational Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protizinic Acid, a phenothiazine derivative, demonstrated notable anti-inflammatory properties in a series of preclinical studies conducted primarily in the 1980s. These foundational investigations established its mechanism of action as a potent anti-inflammatory agent with a comparatively favorable profile regarding ulcerogenic activity when compared to other non-steroidal anti-inflammatory drugs (NSAIDs) of that era. The primary mechanism appears to be centered on the modulation of the arachidonic acid cascade, specifically through the inhibition of phospholipase A2 (PLA2), and its effects on the production of oxygen radicals.

It is critical to note that a comprehensive search of recent scientific literature reveals a significant lack of contemporary research on this compound. The data presented in this guide are based on these older, foundational studies. Therefore, the validation of its mechanism of action through modern molecular and cellular techniques is not available in the public domain.

Comparative Analysis of Anti-Inflammatory Activity

This compound (PRT) was evaluated against several other NSAIDs in various in vivo and in vitro models of inflammation. The following tables summarize the quantitative data from these comparative studies.

Table 1: Comparative Efficacy in a Carrageenin-Induced Edema Model[1]
CompoundED₃₀ (mg/kg, oral)Relative Potency (vs. This compound)
Indomethacin (IM)< 18.0Higher
Diclofenac Sodium (DF)< 18.0Higher
This compound (PRT) 18.0 1.0
Mepirizole> 18.0Lower
Flufenamic Acid> 18.0Lower
Table 2: Comparative Efficacy in a UV-Induced Erythema Model[1]
CompoundED₅₀ (mg/kg, oral)Relative Potency (vs. This compound)
This compound (PRT) 1.07 1.0
Indomethacin (IM)> 1.07Lower
Diclofenac Sodium (DF)> 1.07Lower
Table 3: In Vitro Inhibitory Activity[1][2]
AssayIC₅₀ (M)
Protein Denaturation0.89 x 10⁻⁵
Platelet Aggregation (Arachidonic Acid-Induced)5.55 x 10⁻⁵
Phospholipase A2 (PLA2) Activity2.1 x 10⁻⁴

Mechanism of Action: Signaling Pathways

The primary mechanism of action of this compound, as suggested by early studies, involves the inhibition of the prostaglandin and leukotriene pathways through its effect on phospholipase A2. It also appears to influence the production of reactive oxygen species.

Protizinic_Acid_Mechanism Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX Pathway PLA2 Phospholipase A2 (PLA2) Protizinic_Acid This compound Protizinic_Acid->PLA2 Inhibits Inflammation Inflammation Prostaglandins->Inflammation

Caption: Proposed mechanism of action of this compound via inhibition of Phospholipase A2.

Experimental Protocols

The following are summaries of the experimental methodologies described in the foundational studies.

Carrageenin-Induced Edema in Rats[1]
  • Animal Model: Male Wistar rats.

  • Procedure: A 1% solution of carrageenin was injected into the subplantar region of the rat's hind paw to induce edema.

  • Drug Administration: this compound and other NSAIDs were administered orally one hour before the carrageenin injection.

  • Measurement: The volume of the paw was measured using a plethysmometer at various time points after the injection. The percentage of inhibition of edema was calculated by comparing the paw volume in the drug-treated group to the control group.

  • Endpoint: The ED₃₀, the dose required to produce a 30% inhibition of edema, was determined.

Ultraviolet-Induced Erythema in Guinea Pigs[1]
  • Animal Model: Male Hartley guinea pigs.

  • Procedure: The dorsal skin of the guinea pigs was shaved, and a specific area was exposed to ultraviolet radiation to induce erythema.

  • Drug Administration: The test compounds were administered orally.

  • Measurement: The intensity of the erythema was scored visually at different time points after UV exposure.

  • Endpoint: The ED₅₀, the dose that caused a 50% reduction in the erythema score, was calculated.

In Vitro Phospholipase A2 (PLA2) Inhibition Assay[2]
  • Enzyme Source: Not specified in the abstract.

  • Substrate: Not specified in the abstract.

  • Procedure: The activity of PLA2 was measured in the presence and absence of this compound and other NSAIDs.

  • Endpoint: The IC₅₀, the concentration of the drug that inhibited 50% of the PLA2 activity, was determined.

Comparative Effects on Oxygen Radical Production

This compound's inhibitory effects on the production of oxygen radicals were compared with other NSAIDs across various in vitro assays. The relative inhibitory potency varied depending on the experimental system.[1]

Oxygen_Radical_Inhibition Neutrophil_Myeloperoxidase Rabbit Neutrophil Myeloperoxidase Assay PB > IM > PRT > MA = IB Macrophage_Assay Guinea Pig Macrophage Assay IM > PB > PRT > MA > IB IgG_Filter_Assay Aggregated IgG-Bound Micropore Filter Assay PRT > MA > PB > IM = IB

Caption: Relative inhibitory potency of this compound (PRT) on oxygen radical production.

Conclusion and Future Directions

The early research on this compound established it as a potent anti-inflammatory agent with a mechanism of action likely involving the inhibition of phospholipase A2 and modulation of oxygen radical production. Its favorable profile in terms of ulcerogenic potential compared to other NSAIDs of its time was a significant finding.

However, the absence of recent studies is a major gap in the understanding of this compound. Modern research methodologies could provide a more detailed and validated understanding of its molecular targets and signaling pathways. Future investigations could focus on:

  • Re-evaluation of its inhibitory profile against a broader range of inflammatory mediators and enzymes using current assay technologies.

  • Elucidation of its specific molecular interactions with its targets through structural biology and computational modeling.

  • Transcriptomic and proteomic studies to understand its global effects on inflammatory cells.

  • Validation of its efficacy and safety in contemporary, well-controlled preclinical and potentially clinical settings.

Without such updated research, this compound remains a compound of historical interest with a mechanism of action that is not fully validated by current scientific standards.

References

A Comparative Analysis of Protizinic Acid and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of Protizinic Acid, a phenothiazine derivative, with other established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The analysis is based on available preclinical experimental data to assist researchers and professionals in drug development in understanding its potential therapeutic profile.

Mechanism of Action: A Broader Spectrum of Inhibition

This compound (PRT) demonstrates a distinct mechanism of action compared to many conventional NSAIDs. While most NSAIDs primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), this compound has been shown to inhibit phospholipase A2 (PLA2) activity.[1][2] This upstream inhibition of the arachidonic acid cascade differentiates it from many other agents in this class. The IC50 value for PLA2 inhibition by this compound is reported to be 2.1 x 10⁻⁴ M.[1] In contrast, common NSAIDs like indomethacin and ibuprofen showed no significant effect on PLA2 activity at similar concentrations.[1]

This broader pharmacological activity on the prostaglandin system suggests a potentially different efficacy and side-effect profile.[1] Furthermore, this compound has been observed to inhibit the production of oxygen radicals, a key component of the inflammatory response.[1]

Below is a diagram illustrating the proposed mechanism of action of this compound in comparison to traditional NSAIDs.

NSAID Mechanism of Action membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 arachidonic Arachidonic Acid pla2->arachidonic cox1 COX-1 arachidonic->cox1 cox2 COX-2 arachidonic->cox2 prostaglandins_h Prostaglandins H2 (PGH2) cox1->prostaglandins_h thromboxane Thromboxane A2 (Platelet Aggregation) cox1->thromboxane cox2->prostaglandins_h prostaglandins Prostaglandins (PGE2, etc.) (Inflammation, Pain, Fever) prostaglandins_h->prostaglandins protizinic This compound protizinic->pla2 Inhibition nsaids Traditional NSAIDs (e.g., Ibuprofen, Diclofenac) nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: Mechanism of Action of this compound vs. Traditional NSAIDs.

Comparative Efficacy: Preclinical Data

Preclinical studies have compared the anti-inflammatory and analgesic potency of this compound with various other NSAIDs. The following tables summarize the available quantitative data from these studies.

Table 1: Comparative Anti-inflammatory and Analgesic Activity

DrugCarrageenin Edema (ED30, mg/kg, oral)UV Erythema (ED50, mg/kg, oral)Protein Denaturation (IC50, M)Platelet Aggregation (IC50, M)
This compound 18.0[3]1.07[3]0.89 x 10⁻⁵[3]5.55 x 10⁻⁵[3]
Indomethacin < 18.0[3]> 1.07[3]> 0.89 x 10⁻⁵[3]< 5.55 x 10⁻⁵[3]
Diclofenac Sodium < 18.0[3]> 1.07[3]> 0.89 x 10⁻⁵[3]< 5.55 x 10⁻⁵[3]
Ibuprofen Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated

Note: For Indomethacin and Diclofenac, "<" indicates higher potency and ">" indicates lower potency compared to this compound based on the ranking provided in the source.[3]

In the carrageenan-induced edema model, this compound was ranked third in potency after indomethacin and diclofenac sodium out of 15 agents tested.[3] However, it was the most potent agent in the ultraviolet erythema and protein denaturation assays.[3] Its inhibitory effect on platelet aggregation was moderate, ranking sixth after several other NSAIDs.[3]

Gastrointestinal Safety Profile

A significant concern with NSAID therapy is the risk of gastrointestinal adverse effects, primarily due to the inhibition of COX-1 in the gastric mucosa. Preclinical data suggests that this compound may have a favorable gastrointestinal safety profile compared to its anti-inflammatory potency.

Table 2: Comparative Ulcerogenic Activity

DrugUlcerogenic Activity
This compound Relatively weak ulcerogenic activity[3]
Indomethacin Potent ulcerogenic activity
Diclofenac Sodium Potent ulcerogenic activity

The available research indicates that this compound possesses a relatively weak ulcerogenic activity in contrast to its potent anti-inflammatory effects.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

1. Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess acute inflammation.

  • Animals: Male Wistar rats (or similar strain), weighing 150-200g.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compounds (this compound or other NSAIDs) or vehicle (control) are administered orally.

    • After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw.

    • The volume of the paw is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • The percentage of edema inhibition is calculated for each group compared to the control group.

    • The ED30 (the dose causing 30% inhibition of edema) is then determined.

2. Ultraviolet (UV) Erythema in Guinea Pigs

This model is used to evaluate the effect of drugs on UV-induced inflammation.

  • Animals: Albino guinea pigs.

  • Procedure:

    • The dorsal skin of the guinea pigs is shaved.

    • The animals are exposed to a controlled dose of UV radiation from a mercury lamp.

    • The test compounds are administered orally at various doses before or after UV exposure.

    • The intensity of the resulting erythema is scored at specific time points after UV exposure (e.g., 2, 4, and 6 hours).

    • The ED50 (the dose causing 50% inhibition of erythema) is calculated.

3. In Vitro Protein Denaturation

This in vitro assay assesses the ability of a compound to prevent the denaturation of proteins, a process involved in inflammation.

  • Procedure:

    • A solution of bovine serum albumin (BSA) is prepared in a suitable buffer.

    • The test compounds are added to the BSA solution at various concentrations.

    • The mixture is heated to induce protein denaturation.

    • The turbidity of the solution, which correlates with the extent of protein denaturation, is measured using a spectrophotometer.

    • The concentration of the test compound that causes 50% inhibition of protein denaturation (IC50) is determined.

Below is a diagram illustrating a general workflow for the comparative evaluation of NSAIDs based on these preclinical models.

NSAID_Comparative_Workflow start Start: Select NSAIDs for Comparison in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays start->in_vivo protein_denaturation Protein Denaturation Assay (IC50) in_vitro->protein_denaturation platelet_aggregation Platelet Aggregation Assay (IC50) in_vitro->platelet_aggregation carrageenan_edema Carrageenan-Induced Edema (ED30) in_vivo->carrageenan_edema uv_erythema UV Erythema Assay (ED50) in_vivo->uv_erythema ulcerogenic_activity Ulcerogenic Activity Assay in_vivo->ulcerogenic_activity data_analysis Data Analysis and Comparison protein_denaturation->data_analysis platelet_aggregation->data_analysis carrageenan_edema->data_analysis uv_erythema->data_analysis ulcerogenic_activity->data_analysis conclusion Conclusion: Comparative Profile data_analysis->conclusion

Caption: General Experimental Workflow for Comparative NSAID Evaluation.

Conclusion

Based on the available preclinical data, this compound emerges as a potent anti-inflammatory agent with a potentially safer gastrointestinal profile compared to some traditional NSAIDs like indomethacin. Its unique mechanism of action, involving the inhibition of PLA2, suggests it may offer a different therapeutic approach within the NSAID class. However, it is crucial to note that this compound does not appear to have widespread clinical approval in major markets, and the available data is primarily from preclinical studies.[4] Further research, including comprehensive clinical trials, would be necessary to fully elucidate its therapeutic potential and comparative efficacy and safety in humans.

References

Evaluating the Ulcerogenic Activity of Protizinic Acid in Comparison to Other NSAIDs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ulcerogenic activity of protizinic acid against other common non-steroidal anti-inflammatory drugs (NSAIDs). The information is supported by available experimental data to aid in the evaluation of its gastrointestinal safety profile.

Comparative Analysis of Ulcerogenic and Anti-inflammatory Activity

This compound, a phenothiazine derivative, has demonstrated potent anti-inflammatory effects. A key consideration for any NSAID is its potential to induce gastric ulceration. A comparative study on the pharmacological activities of this compound and various other NSAIDs revealed that this compound appears to have a relatively weak ulcerogenic activity in contrast to its potent anti-inflammatory activity.[1]

Table 1: Summary of Anti-inflammatory Potency and Qualitative Ulcerogenic Activity

NSAIDAnti-inflammatory Potency (Carrageenan Edema Model)Ulcerogenic Activity (Qualitative)
This compound ED30: 18.0 mg/kg (oral)[1]Relatively weak[1]
Indomethacin More potent than this compound[1]High
Diclofenac Sodium More potent than this compound[1]High
Ibuprofen Less potent than this compoundModerate

ED30: The dose required to produce 30% of the maximum effect.

One study highlighted that in the carrageenin edema model, the ED30 of this compound was 18.0 mg/kg, ranking third in potency after indomethacin and diclofenac sodium among the 15 agents tested.[1] In other models, such as ultraviolet erythema and protein denaturation, this compound was found to be the most potent among all agents tested.[1]

Experimental Protocols

The following is a detailed methodology for a common experimental model used to evaluate the ulcerogenic activity of NSAIDs in rats.

NSAID-Induced Gastric Ulcer Model in Rats

1. Animals:

  • Male Wistar rats (180-220g) are typically used.

  • Animals are housed in cages with raised mesh bottoms to prevent coprophagy.

  • They are fasted for 24 hours before the experiment but allowed free access to water.

2. Drug Administration:

  • The test compounds (this compound and other NSAIDs) and a control vehicle (e.g., 1% carboxymethyl cellulose) are administered orally (p.o.) or intraperitoneally (i.p.).

  • Dosage levels should be determined based on the anti-inflammatory effective doses of each compound.

3. Ulcer Induction:

  • Following drug administration, the animals are deprived of food and water for a specified period, typically 4-6 hours.

4. Evaluation of Gastric Lesions:

  • After the induction period, the animals are euthanized by a humane method (e.g., CO2 inhalation or cervical dislocation).

  • The stomachs are immediately removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.

  • The gastric mucosa is then examined for the presence of ulcers or lesions using a magnifying glass or a dissecting microscope.

5. Ulcer Index Determination:

  • The severity of the lesions is scored based on a predetermined scale. A common scoring system is as follows:

    • 0 = No ulcer

    • 1 = Redness and swelling of the mucosa

    • 2 = Single or multiple small erosions

    • 3 = Multiple large erosions

    • 4 = Large ulcers with or without perforation

  • The ulcer index for each stomach is calculated by summing the scores for all lesions.

  • The mean ulcer index for each treatment group is then calculated.

6. Statistical Analysis:

  • The data are typically analyzed using statistical methods such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine the significance of the differences between the treatment groups and the control group.

Signaling Pathways in NSAID-Induced Ulceration

The primary mechanism of NSAID-induced gastric mucosal injury involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. Prostaglandins play a protective role in the gastric mucosa by stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and promoting epithelial cell proliferation.

NSAID_Ulcer_Pathway cluster_inhibition Inhibition NSAIDs NSAIDs COX1 COX-1 (Constitutive) NSAIDs->COX1 Inhibits COX2 COX-2 (Inducible) NSAIDs->COX2 Inhibits Prostaglandins Prostaglandins (PGE2, PGI2) COX1->Prostaglandins COX2->Prostaglandins Inflammation ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX1 ArachidonicAcid->COX2 MucosalProtection Gastric Mucosal Protection - Mucus & Bicarbonate Secretion - Mucosal Blood Flow - Epithelial Cell Proliferation Prostaglandins->MucosalProtection Promotes Ulceration Gastric Ulceration Prostaglandins->Ulceration Reduced levels lead to a a

Caption: Signaling pathway of NSAID-induced gastric ulceration.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the ulcerogenic activity of NSAIDs.

Experimental_Workflow Start Start: Animal Acclimatization (Wistar Rats) Fasting 24-hour Fasting (Water ad libitum) Start->Fasting Grouping Random Group Assignment (n=6-8 per group) Fasting->Grouping Control Control (Vehicle) ProtizinicAcid This compound NSAID_A Other NSAID A NSAID_B Other NSAID B DrugAdmin Oral Administration of Test Compounds Control->DrugAdmin ProtizinicAcid->DrugAdmin NSAID_A->DrugAdmin NSAID_B->DrugAdmin UlcerInduction 4-6 hour Ulcer Induction Period DrugAdmin->UlcerInduction Euthanasia Humane Euthanasia UlcerInduction->Euthanasia StomachExcision Stomach Excision & Preparation Euthanasia->StomachExcision UlcerScoring Macroscopic Ulcer Scoring StomachExcision->UlcerScoring DataAnalysis Calculation of Ulcer Index & Statistical Analysis UlcerScoring->DataAnalysis End End: Comparative Evaluation DataAnalysis->End

Caption: Experimental workflow for evaluating NSAID ulcerogenic activity.

Conclusion

References

Head-to-Head In Vivo Comparison: Protizinic Acid vs. Diclofenac

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Protizinic Acid and Diclofenac, two non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present a head-to-head analysis of their pharmacological activities based on available in vivo and in vitro studies, with a focus on anti-inflammatory efficacy and ulcerogenic potential. This document is intended for researchers, scientists, and drug development professionals seeking a comparative understanding of these two compounds.

Quantitative Comparison of Pharmacological Activities

A key comparative study evaluated the potency of this compound (PRT) against Diclofenac sodium (DF) and other NSAIDs across several experimental models. The results, summarized below, indicate that while Diclofenac demonstrates superior potency in the carrageenan-induced edema model, this compound exhibits the highest potency in the ultraviolet erythema model and in vitro protein denaturation assay among the tested agents.[1]

ParameterExperimental ModelThis compound (PRT)Diclofenac Sodium (DF)Relative Potency Ranking (PRT)
Anti-inflammatory Activity (ED30) Carrageenan-induced edema (oral admin.)18.0 mg/kgMore potent than PRT3rd (after Indomethacin and DF)
Anti-inflammatory Activity (ED50) Ultraviolet erythema (oral admin.)1.07 mg/kgLess potent than PRT1st (most potent)
In Vitro Anti-inflammatory Activity (IC50) Protein denaturation0.89 x 10⁻⁵ MLess potent than PRT1st (most potent)
Anti-platelet Activity (IC50) Arachidonic acid-induced platelet aggregation5.55 x 10⁻⁵ MMore potent than PRT6th
Ulcerogenic Activity General ObservationRelatively weak ulcerogenic activityImplied higher ulcerogenic potentialFavorable safety profile indicated

Mechanism of Action and Signaling Pathways

The anti-inflammatory, analgesic, and antipyretic effects of both this compound and Diclofenac are primarily attributed to their modulation of the inflammatory cascade, albeit through potentially different primary and secondary mechanisms.

Diclofenac Signaling Pathway

Diclofenac is a well-established NSAID that exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, both COX-1 and COX-2.[2][3][4] By blocking these enzymes, Diclofenac prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][5] Research suggests Diclofenac's pharmacological activity extends beyond COX inhibition, potentially including the inhibition of the thromboxane-prostanoid receptor, affecting arachidonic acid release and uptake, and inhibiting lipoxygenase enzymes.[2]

Diclofenac_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX1->Prostaglandins GI_Protection Gastrointestinal Protection COX1->GI_Protection Maintains Platelet_Aggregation Platelet Aggregation COX1->Platelet_Aggregation Promotes COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Promotes Diclofenac Diclofenac Diclofenac->COX1 Inhibits Diclofenac->COX2 Inhibits Protizinic_Acid_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX COX Enzymes Arachidonic_Acid->COX LOX Lipoxygenase Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Protizinic_Acid This compound Protizinic_Acid->PLA2 Inhibits Oxygen_Radicals Oxygen Radicals Protizinic_Acid->Oxygen_Radicals Inhibits Production Oxygen_Radicals->Inflammation Promotes Comparative_Workflow Start Start: Compound Selection Protizinic_Acid This compound Start->Protizinic_Acid Diclofenac Diclofenac Start->Diclofenac InVivo_AntiInflammatory In Vivo Anti-Inflammatory Assays Protizinic_Acid->InVivo_AntiInflammatory InVitro_Assays In Vitro / Ex Vivo Assays Protizinic_Acid->InVitro_Assays Safety_Assessment Safety Assessment Protizinic_Acid->Safety_Assessment Diclofenac->InVivo_AntiInflammatory Diclofenac->InVitro_Assays Diclofenac->Safety_Assessment Carrageenan_Edema Carrageenan Edema (Rat) InVivo_AntiInflammatory->Carrageenan_Edema UV_Erythema UV Erythema (Guinea Pig) InVivo_AntiInflammatory->UV_Erythema ED50_IC50 Determine ED50/IC50 Values Carrageenan_Edema->ED50_IC50 UV_Erythema->ED50_IC50 Protein_Denaturation Protein Denaturation InVitro_Assays->Protein_Denaturation Platelet_Aggregation Platelet Aggregation InVitro_Assays->Platelet_Aggregation Protein_Denaturation->ED50_IC50 Platelet_Aggregation->ED50_IC50 Ulcerogenic_Activity Ulcerogenic Activity (Rat) Safety_Assessment->Ulcerogenic_Activity Safety_Profile Comparative Safety Profile Ulcerogenic_Activity->Safety_Profile Data_Analysis Data Analysis & Comparison Potency_Ranking Relative Potency Ranking ED50_IC50->Potency_Ranking Potency_Ranking->Data_Analysis Safety_Profile->Data_Analysis

References

Protizinic Acid: A Comparative Analysis of its Anti-Inflammatory Effects in Diverse Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Protizinic Acid's performance against other non-steroidal anti-inflammatory drugs (NSAIDs) across various experimental models. The data presented is compiled from peer-reviewed research to facilitate an objective evaluation of its therapeutic potential.

Comparative Efficacy of this compound

This compound (PRT) has demonstrated significant anti-inflammatory properties in multiple preclinical models. Its efficacy in comparison to other established NSAIDs is summarized below.

In Vivo Anti-Inflammatory and Ulcerogenic Activities

The following table outlines the effective doses (ED) and inhibitory concentrations (IC) of this compound and other NSAIDs in various animal models of inflammation and ulceration. Lower values indicate higher potency.

Experimental ModelParameterThis compound (PRT)Indomethacin (IM)Diclofenac Sodium (DF)Metiazinic Acid (MA)Reference
Carrageenin-induced Edema (rat)ED₃₀ (mg/kg, oral)18.0< 18.0< 18.0> 18.0[1]
Ultraviolet Erythema (guinea pig)ED₅₀ (mg/kg, oral)1.07> 1.07> 1.07> 1.07[1]
Arachidonic Acid-induced Erythema (guinea pig)Inhibition at 30 mg/kg (oral)SignificantSignificantNot TestedNot Tested[2]
PGE₂-induced Erythema (guinea pig)Inhibition at 30 mg/kg (oral)SignificantNot SignificantNot TestedNot Tested[2]
Stomach Ulcer Induction (rat)Ulcerogenic ActivityRelatively weakPotentPotentNot specified[1]
In Vitro Anti-Inflammatory and Biochemical Activities

The in vitro inhibitory effects of this compound on key inflammatory mediators and processes are detailed below.

AssayParameterThis compound (PRT)Indomethacin (IM)Ibuprofen (IB)Phenylbutazone (PB)Metiazinic Acid (MA)Reference
Protein DenaturationIC₅₀ (M)0.89 x 10⁻⁵> 0.89 x 10⁻⁵Not TestedNot Tested> 0.89 x 10⁻⁵[1]
Platelet Aggregation (Arachidonic Acid-induced)IC₅₀ (M)5.55 x 10⁻⁵< 5.55 x 10⁻⁵Not TestedNot Tested> 5.55 x 10⁻⁵[1]
Phospholipase A₂ (PLA₂) ActivityIC₅₀ (M)2.1 x 10⁻⁴No effect at 3 x 10⁻⁴No effect at 3 x 10⁻⁴Not TestedNot Tested[2]
Xanthine Oxidase AssayRelative Inhibitory PotencyPRT > MA = IM > IB = PB[2]
Rabbit Neutrophil Myeloperoxidase AssayRelative Inhibitory PotencyPB > IM > PRT > MA = IB[2]
Guinea Pig Macrophage Oxygen Radical ProductionRelative Inhibitory PotencyIM > PB > PRT > MA > IB[2]
Aggregated IgG-bound Micropore Filter AssayRelative Inhibitory PotencyPRT > MA > PB > IM = IB[2]

Experimental Protocols

A detailed description of the methodologies used in the cited experiments is provided below to enable replication and further investigation.

In Vivo Models
  • Carrageenin-induced Edema: Male Wistar rats were orally administered with the test compounds. One hour later, 0.1 ml of 1% carrageenin solution was injected into the subplantar region of the hind paw. The paw volume was measured before and 3 hours after the carrageenin injection to determine the percentage of edema inhibition. The ED₃₀ was calculated as the dose that caused a 30% inhibition of edema.[1]

  • Ultraviolet Erythema: The backs of male Hartley guinea pigs were depilated, and the animals were exposed to ultraviolet radiation. The test compounds were administered orally one hour before UV exposure. The erythema was scored 4 hours after exposure, and the ED₅₀, the dose causing 50% inhibition of the erythema, was determined.[1]

  • Arachidonic Acid and PGE₂-induced Erythema: Male Hartley guinea pigs were orally administered with the test compounds. One hour later, arachidonic acid or prostaglandin E₂ was applied to the dorsal skin. The resulting erythema was evaluated and the inhibitory effects of the compounds were assessed.[2]

In Vitro Assays
  • Protein Denaturation: Bovine serum albumin was used to assess the anti-denaturation activity of the compounds. The IC₅₀, the concentration of the drug that produced 50% inhibition of protein denaturation, was determined.[1]

  • Platelet Aggregation: Platelet-rich plasma was prepared from rabbit blood. The aggregation of platelets induced by arachidonic acid was measured using an aggregometer. The IC₅₀ was calculated as the concentration of the compound that caused a 50% inhibition of aggregation.[1]

  • Phospholipase A₂ (PLA₂) Activity: The activity of PLA₂ was measured, and the IC₅₀ value was determined as the concentration of the drug that inhibited the enzyme activity by 50%.[2]

  • Oxygen Radical Production Assays: Various assays were employed to measure the inhibition of oxygen radical production, including the xanthine oxidase assay, rabbit neutrophil myeloperoxidase assay, and a guinea pig macrophage assay. The relative inhibitory potency of the compounds was determined.[2]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are mediated through its influence on the prostaglandin synthesis pathway and its ability to modulate the production of reactive oxygen species.

Protizinic_Acid_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ Prostaglandins Prostaglandins (e.g., PGE₂) Arachidonic_Acid->Prostaglandins COX Inflammation Inflammation (Erythema, Edema) Prostaglandins->Inflammation PLA2 Phospholipase A₂ (PLA₂) COX Cyclooxygenase (COX) Protizinic_Acid_COX This compound Protizinic_Acid_COX->COX Inhibits (Inferred) Protizinic_Acid_PLA2 This compound Protizinic_Acid_PLA2->PLA2 Inhibits Experimental_Workflow cluster_invivo In Vivo Models cluster_invitro In Vitro Assays Animal_Models Animal Models (Rats, Guinea Pigs) Compound_Admin Oral Administration of This compound & Comparators Animal_Models->Compound_Admin Induction Induction of Inflammation (Carrageenin, UV, Arachidonic Acid) Compound_Admin->Induction Measurement Measurement of Edema/Erythema Induction->Measurement Data_Analysis_Vivo Data Analysis (ED₃₀ / ED₅₀ Calculation) Measurement->Data_Analysis_Vivo Biochemical_Assays Biochemical Assays (Protein Denaturation, Platelet Aggregation, Enzyme Activity, Oxygen Radical Production) Incubation Incubation with This compound & Comparators Biochemical_Assays->Incubation Measurement_Assay Measurement of Inhibitory Activity Incubation->Measurement_Assay Data_Analysis_Vitro Data Analysis (IC₅₀ / Relative Potency) Measurement_Assay->Data_Analysis_Vitro

References

literature review comparing the potency of various non-steroidal anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the potency of various non-steroidal anti-inflammatory drugs (NSAIDs). The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the comparative efficacy of these agents through in vitro and in vivo experimental data.

Introduction

Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, crucial mediators of inflammation.[1][2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and its expression increases during inflammatory processes.[3] The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[4]

The potency of an NSAID is frequently evaluated by its 50% inhibitory concentration (IC50) for both COX-1 and COX-2 enzymes. The ratio of these IC50 values (COX-1/COX-2) is a critical indicator of the drug's selectivity. A higher ratio suggests greater selectivity for COX-2, which is often a desirable characteristic in developing NSAIDs with a favorable safety profile.[5] This guide presents a compilation of IC50 data for a range of commonly used NSAIDs, details the experimental protocols used to determine these values, and visualizes the underlying biochemical pathways and experimental workflows.

Data Presentation: Comparative Potency of NSAIDs

The following tables summarize the in vitro potency and selectivity of various NSAIDs based on their IC50 values for COX-1 and COX-2 inhibition, as determined by the human whole blood assay.

Table 1: IC50 Values for COX-1 and COX-2 Inhibition of Various NSAIDs

NSAIDCOX-1 IC50 (μM)COX-2 IC50 (μM)COX-1/COX-2 Selectivity RatioReference
Highly COX-2 Selective
Etoricoxib1301.23106[6]
Rofecoxib561.635[6]
Valdecoxib331.130[6]
Celecoxib160.547.6 - 30[5][6]
Moderately COX-2 Selective
Meloxicam4.20.212.0 - 18[5][6]
Diclofenac1.10.0383 - 29[5][6]
Etodolac2.60.112.4[6]
Nimesulide8.81.27.3[6]
Non-Selective
Ibuprofen12220.2 - 0.55[6][7]
Naproxen4.99.30.53[8]
Indomethacin0.71.70.4[6]
Piroxicam0.22.50.08[6]

Note: IC50 values and selectivity ratios can vary between studies due to differences in experimental conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods for evaluating NSAID potency, the following diagrams illustrate the key signaling pathway and experimental workflows.

cluster_0 Cell Membrane cluster_1 Arachidonic Acid Cascade Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions: e.g., Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory NSAIDs NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Figure 1: Arachidonic Acid Cascade and NSAID Mechanism of Action.

cluster_0 In Vitro Human Whole Blood Assay cluster_cox1 COX-1 Activity Assay cluster_cox2 COX-2 Activity Assay start Start: Fresh Human Blood split Divide Blood Sample start->split incubate_cox1 Incubate with NSAID split->incubate_cox1 Sample 1 incubate_cox2 Incubate with NSAID split->incubate_cox2 Sample 2 clot Allow blood to clot (induces platelet aggregation) incubate_cox1->clot measure_txb2 Measure Thromboxane B2 (TXB2) (product of COX-1) clot->measure_txb2 end Calculate IC50 Values measure_txb2->end lps Add Lipopolysaccharide (LPS) (induces COX-2 expression) incubate_cox2->lps measure_pge2 Measure Prostaglandin E2 (PGE2) (product of COX-2) lps->measure_pge2 measure_pge2->end cluster_0 In Vivo Acetic Acid-Induced Writhing Test start Start: Group of Mice drug_admin Administer NSAID or Vehicle (Control) start->drug_admin wait Acclimatization Period drug_admin->wait acetic_acid Inject Acetic Acid Intraperitoneally wait->acetic_acid observe Observe and Count Writhing Responses (abdominal constrictions) acetic_acid->observe end Compare Writhing Counts between groups observe->end

References

Safety Operating Guide

Essential Safety and Handling Guidance for Protizinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Protizinic Acid could not be located in the public domain. The following guidance is based on general best practices for handling potentially potent pharmaceutical compounds and should not be considered a substitute for the official SDS. It is imperative to obtain the SDS from your supplier before any handling, storage, or disposal of this compound. The SDS will contain specific, critical information regarding the hazards, necessary precautions, and emergency procedures for this particular substance.

Immediate Safety and Logistical Information

This compound is a non-steroidal anti-inflammatory agent. As with any active pharmaceutical ingredient (API) of unknown specific toxicity, it should be handled with a high degree of caution in a controlled laboratory environment. The primary goal is to prevent personnel exposure and environmental contamination. Engineering controls should be the primary means of protection, with personal protective equipment (PPE) serving as a crucial secondary barrier.

Personal Protective Equipment (PPE)

Due to the lack of specific data, a conservative approach to PPE is recommended. The following table summarizes the recommended PPE for handling this compound powder.

PPE CategoryRecommended EquipmentPurpose
Respiratory A NIOSH-approved respirator with P100 (or N100) particulate filters is essential. For higher-risk operations, a powered air-purifying respirator (PAPR) should be considered.[1][2]To prevent inhalation of fine powder, which is a primary route of exposure for potent compounds.
Eye and Face Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation.[1][3]To protect the eyes and face from contact with the chemical powder and from potential splashes during solution preparation.
Hand Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is required. Change gloves frequently and immediately if contamination is suspected.[2][4]To prevent skin contact and absorption. Double-gloving provides an extra layer of protection in case the outer glove is breached.
Body A disposable, low-permeability lab coat or coveralls should be worn. Ensure cuffs are tucked into the inner gloves.[1][3]To protect the skin and personal clothing from contamination.
Foot Closed-toe, chemical-resistant shoes or shoe covers must be worn.[1][3]To protect the feet from spills and to prevent the tracking of contaminants out of the laboratory.

Operational Plan: Step-by-Step Handling Procedure

This procedure outlines a general workflow for handling this compound powder. This should be performed in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.

  • Preparation:

    • Ensure the designated handling area (e.g., fume hood) is clean and certified.

    • Gather all necessary equipment and materials, including PPE, weighing papers, spatulas, and waste containers.

    • Don all required PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations within a containment device (e.g., a ventilated balance enclosure or fume hood).

    • Use disposable weighing boats or papers to avoid cross-contamination.

    • Handle the container of this compound with care to avoid generating airborne dust.

    • Slowly and carefully transfer the desired amount of powder.

  • Dissolution (if applicable):

    • If preparing a solution, add the solvent to the weighed powder in a closed or partially covered vessel within the containment area.

    • Stir gently to dissolve, avoiding splashing.

  • Post-Handling:

    • Securely cap the stock container of this compound.

    • Decontaminate all surfaces and equipment that may have come into contact with the powder. Use a validated cleaning procedure.

    • Carefully doff PPE, avoiding self-contamination. Dispose of all disposable PPE in a designated hazardous waste container.

Disposal Plan

The disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations.

  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing papers, lab coats) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not pour any solutions down the drain. As a non-steroidal anti-inflammatory drug (NSAID), improper disposal can pose a risk to the environment.[5][6]

  • Decontamination: All non-disposable equipment must be thoroughly decontaminated following a validated procedure before being removed from the designated handling area.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for safely handling a potent chemical compound like this compound.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup and Disposal prep_sds Obtain and Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe Information dictates PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area handling_weigh Weigh this compound prep_area->handling_weigh handling_dissolve Prepare Solution (if needed) handling_weigh->handling_dissolve cleanup_decon Decontaminate Equipment and Surfaces handling_weigh->cleanup_decon handling_dissolve->cleanup_decon cleanup_waste Segregate and Package Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_dispose Dispose of Waste via EHS cleanup_doff->cleanup_dispose

Caption: General workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.